Chitin synthase inhibitor 6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H25N3O6 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-N-(4-methoxyphenyl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C24H25N3O6/c1-31-17-5-3-16(4-6-17)25-21(28)9-10-22(29)27-13-11-24(12-14-27)19-15-18(32-2)7-8-20(19)26-23(30)33-24/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+ |
InChI Key |
UAKLDHCWQAJFCU-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3 |
Origin of Product |
United States |
Foundational & Exploratory
Chitin Synthase Inhibitor 6: A Deep Dive into its Chemical Profile and Mechanism of Action
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide on Chitin Synthase Inhibitor 6 has been compiled, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper details the inhibitor's chemical structure, quantitative data on its activity, and methodologies for key experiments, providing a critical tool for the advancement of antifungal research.
Chemical Structure and Properties
Chitin Synthator 6 is a synthetic, peptidyl nucleoside analog with the molecular formula C₂₄H₂₅N₃O₆ and a molecular weight of 451.47 g/mol . Its formal IUPAC name is (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-N-(4-methoxyphenyl)-4-oxobut-2-enamide. The structure is further defined by the InChI string: InChI=1S/C24H25N3O6/c1-31-17-5-3-16(4-6-17)25-21(28)9-10-22(29)27-13-11-24(12-14-27)19-15-18(32-2)7-8-20(19)26-23(30)33-24/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+.
While a definitive SMILES (Simplified Molecular Input Line Entry System) string is not publicly available, the provided IUPAC name and InChI string offer unambiguous identification for research and computational purposes.
Quantitative Data Summary
The biological activity of this compound has been quantified, providing key metrics for its efficacy.
| Parameter | Value | Fungal Species | Reference |
| IC₅₀ | 0.21 mM | Not Specified | [1] |
Further research is needed to establish a broader profile of Minimum Inhibitory Concentrations (MICs) against a variety of clinically relevant fungal species.
Mechanism of Action: Targeting Fungal Cell Wall Integrity
Chitin, a crucial component of the fungal cell wall, is synthesized by the enzyme chitin synthase. This compound functions as a competitive inhibitor, binding to the active site of chitin synthase and preventing the binding of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). This disruption of chitin synthesis compromises the structural integrity of the fungal cell wall, ultimately leading to cell lysis and death.
The regulation of chitin synthesis in fungi is a complex process involving multiple signaling pathways. The Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin pathways are known to play crucial roles in modulating the expression of chitin synthase genes in response to cell wall stress.[2][3][4] While the direct effects of this compound on these specific pathways are still under investigation, its mechanism of action directly interferes with the downstream output of these regulatory networks.
Experimental Protocols
Chitin Synthase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against chitin synthase.
1. Preparation of Fungal Cell Extracts:
-
Culture a suitable fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans) in an appropriate liquid medium.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., Tris-HCl).
-
Disrupt the cells using methods such as glass bead homogenization or enzymatic digestion to release the cellular contents, including chitin synthase.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzyme.
2. Enzyme Assay:
-
The assay is typically performed in a microplate format.
-
To each well, add the fungal cell extract, the substrate UDP-N-acetylglucosamine (often radiolabeled, e.g., with ¹⁴C), and the test compound (this compound) at various concentrations.
-
Include positive controls (known chitin synthase inhibitors like polyoxins) and negative controls (no inhibitor).
-
Incubate the plate at an optimal temperature (e.g., 30°C) for a specific period to allow for chitin synthesis.
3. Measurement of Chitin Synthesis:
-
Stop the enzymatic reaction (e.g., by adding a strong acid like trichloroacetic acid).
-
The newly synthesized chitin, which is insoluble, is captured on a filter membrane.
-
Wash the filter to remove any unincorporated radiolabeled substrate.
-
The amount of radioactivity on the filter, corresponding to the amount of synthesized chitin, is quantified using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the negative control.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Conclusion
This compound represents a promising lead compound in the development of novel antifungal agents. Its well-defined chemical structure and potent inhibitory activity against a key fungal enzyme make it a valuable tool for research. Further studies to elucidate its broader antifungal spectrum and its precise interactions with fungal signaling pathways will be critical in realizing its therapeutic potential. This technical guide provides a foundational resource for researchers dedicated to addressing the growing challenge of fungal infections.
References
Chitin Synthase Inhibitor 6: A Deep Dive into its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Chitin Synthase Inhibitor 6 (CSI 6), a potent antagonist of fungal chitin synthesis. This document details its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its function.
Core Concepts: Mechanism of Action
Chitin, a polymer of N-acetylglucosamine, is an indispensable component of the fungal cell wall, providing structural integrity and rigidity. Chitin synthases (CHS) are the enzymes responsible for polymerizing UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[1] The absence of chitin in vertebrates makes chitin synthase an attractive target for the development of selective antifungal therapies.[2]
This compound acts as a competitive inhibitor of chitin synthase. It binds to the active site of the enzyme, thereby blocking the access of the natural substrate, UDP-GlcNAc.[3] This disruption of chitin synthesis leads to a weakened cell wall, rendering the fungal cell susceptible to osmotic stress and ultimately causing cell lysis.[3]
Quantitative Biological Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent antifungal properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Organism/Enzyme | Reference |
| IC50 | 0.21 mM | Chitin Synthase (unspecified) | [4] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Fungal Strain | MIC (µg/mL) | Reference |
| Candida albicans | 64 | [4] |
| Aspergillus flavus | 64 | [4] |
| Aspergillus fumigatus | 128 | [4] |
| Cryptococcus neoformans | 256 | [4] |
Synergistic Antifungal Effects
This compound exhibits synergistic activity when used in combination with other antifungal agents, such as fluconazole. This synergy can enhance the overall efficacy and potentially reduce the required dosages of individual drugs.
Table 3: Synergistic Activity of this compound with Fluconazole
| Fungal Strain | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |
| Aspergillus fumigatus | 1.125 | Additive | [4] |
| Cryptococcus neoformans | 0.625 | Additive | [4] |
| Candida albicans | 1.10 | Additive | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Chitin Synthase Inhibition Assay (IC50 Determination)
This protocol describes a non-radioactive method to determine the half-maximal inhibitory concentration (IC50) of a compound against chitin synthase.
Materials:
-
Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF)
-
Glass beads
-
Chitin synthase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM DTT)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
This compound
-
Microplate reader
-
BCA protein assay kit
Procedure:
-
Enzyme Preparation:
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with lysis buffer.
-
Resuspend the cells in lysis buffer and lyse by vortexing with glass beads.
-
Centrifuge the lysate to pellet cell debris. The supernatant contains the crude enzyme extract.
-
Determine the protein concentration of the extract using a BCA protein assay.
-
-
Assay:
-
Prepare serial dilutions of this compound.
-
In a 96-well microplate, add the enzyme extract, assay buffer, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding UDP-GlcNAc.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the amount of chitin produced. This can be done using various methods, such as a colorimetric assay that detects N-acetylglucosamine released after chitinase digestion.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.
-
Antifungal Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Fungal strains
-
Appropriate broth medium (e.g., RPMI-1640)
-
This compound
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal cells or spores in sterile saline or broth.
-
Adjust the turbidity of the suspension to a standard concentration (e.g., 0.5 McFarland standard).
-
-
Assay:
-
Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well microplate.
-
Inoculate each well with the prepared fungal suspension.
-
Include a positive control (fungal suspension without inhibitor) and a negative control (broth medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the inhibitor that prevents visible growth of the fungus.
-
Checkerboard Assay for Synergy Testing (FIC Index Determination)
The checkerboard assay is used to assess the interaction between two antimicrobial agents.
Materials:
-
Fungal strain
-
Appropriate broth medium
-
This compound (Drug A)
-
Second antifungal agent (Drug B)
-
96-well microplates
Procedure:
-
Plate Setup:
-
Prepare serial two-fold dilutions of Drug A horizontally and Drug B vertically in a 96-well microplate, so that each well contains a unique combination of concentrations of the two drugs.
-
Include rows and columns with each drug alone to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Inoculate all wells with a standardized fungal suspension.
-
Incubate the plate under appropriate conditions.
-
-
Data Analysis:
-
After incubation, determine the MIC for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Visualizations
Signaling Pathway
Inhibition of chitin synthase by this compound disrupts the integrity of the fungal cell wall. This triggers a compensatory response known as the Cell Wall Integrity (CWI) pathway. This pathway is a MAP kinase cascade that upregulates the expression of genes involved in cell wall synthesis, including other chitin synthases, in an attempt to repair the damage.
Caption: Fungal Cell Wall Integrity Pathway and the action of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro activity of this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 2.5. Calculation of the Fractional Inhibitory Concentration (FIC) Indexes and Evaluation of Drug Interactions [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
Understanding the Function of Chitin Synthase Inhibitor 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin, an essential component of the fungal cell wall, presents a prime target for antifungal drug development due to its absence in mammals. Chitin synthase enzymes are critical for the synthesis of this polysaccharide, and their inhibition can lead to fungal cell death. This technical guide provides an in-depth overview of Chitin Synthase Inhibitor 6, a potent antagonist of this enzyme class. We will explore its biochemical properties, mechanism of action, and the broader context of chitin synthase regulation. This document also outlines detailed experimental protocols for assessing inhibitor efficacy and visualizes key signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development applications.
Introduction to Chitin Synthase and Its Inhibition
Chitin is a long-chain polymer of N-acetylglucosamine, providing structural integrity to the fungal cell wall and the exoskeletons of arthropods.[1][2] The synthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (CHS).[1][2] By inhibiting these enzymes, the structural integrity of the fungal cell wall is compromised, leading to cell lysis and death.[1] This targeted approach makes chitin synthase inhibitors a promising class of antifungal agents.[2] Chitin synthase inhibitors can act through various mechanisms, including direct binding to the active site to prevent the polymerization of N-acetylglucosamine, or by mimicking the substrate to act as competitive inhibitors.[2]
This compound is a synthetic compound identified as a potent, broad-spectrum antifungal agent that targets chitin synthase.[1][3] Its chemical and molecular properties are summarized in the table below.
Data Presentation: Properties of this compound
A summary of the key quantitative data for this compound is presented below. It is important to note that publicly available data for this specific inhibitor is limited.
| Property | Value | Reference |
| Molecular Formula | C24H25N3O6 | [1] |
| Molecular Weight | 451.47 g/mol | [1] |
| Purity | >98% | [1] |
| Target Enzyme | Chitin Synthase (CHS) | [1] |
| IC50 | 0.21 mM | [3] |
| Antifungal Spectrum | Broad-spectrum | [1][3] |
| Classification | Peptidyl nucleoside analog | [1] |
Mechanism of Action
This compound functions as a competitive inhibitor of chitin synthase.[1] It binds to the active site of the enzyme, thereby blocking the binding of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[1] This inhibition disrupts the polymerization process, preventing the formation of chitin chains. The structural similarity of this compound to peptidyl nucleoside analogs like nikkomycin Z and polyoxin D suggests a comparable mode of interaction with the enzyme's active site.[1] The disruption of chitin synthesis leads to critical defects in the fungal cell wall, ultimately causing cell lysis.[1]
Signaling Pathways Regulating Chitin Synthesis
The expression and activity of chitin synthase are tightly regulated by several signaling pathways in fungi. Understanding these pathways provides a broader context for the action of inhibitors like this compound. Key regulatory pathways include the Protein Kinase C (PKC)-MAPK pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin pathway.
Experimental Protocols
Chitin Synthase Inhibition Assay (Non-Radioactive)
This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against chitin synthase. The assay relies on the capture of newly synthesized chitin by wheat germ agglutinin (WGA) coated on a microtiter plate.
Materials:
-
Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Detection reagent: Horseradish peroxidase-conjugated WGA (WGA-HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with lysis buffer.
-
Lyse the cells using mechanical disruption (e.g., bead beating or sonication) on ice.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Collect the supernatant containing the membrane fraction with chitin synthase activity. The membrane fraction can be further enriched by ultracentrifugation.
-
Determine the protein concentration of the enzyme preparation.
-
-
Assay Performance:
-
To the WGA-coated wells, add the enzyme preparation.
-
Add varying concentrations of this compound (and a vehicle control).
-
Initiate the reaction by adding the UDP-GlcNAc substrate solution.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by washing the plate multiple times with wash buffer to remove unbound substrate and enzyme.
-
Add WGA-HRP to each well and incubate to allow binding to the newly synthesized chitin.
-
Wash the plate again to remove unbound WGA-HRP.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel antifungal therapies. Its potent and broad-spectrum activity, coupled with a well-defined mechanism of action, makes it a valuable tool for both basic research and drug discovery. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into this and other chitin synthase inhibitors.
Future research should focus on obtaining more extensive quantitative data for this compound, including its efficacy against a wider range of fungal pathogens, determination of its binding kinetics (Ki values), and in vivo efficacy studies. Furthermore, elucidating the specific interactions of this inhibitor with the fungal signaling pathways that regulate chitin synthesis could uncover opportunities for synergistic combination therapies, ultimately leading to more effective treatments for fungal infections.
References
Chitin Synthase Inhibitor 6: A Promising Antifungal Agent for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred the search for novel antifungal agents with unique mechanisms of action. Chitin, an essential component of the fungal cell wall and absent in humans, presents an attractive target for selective antifungal therapy. Chitin synthase enzymes, responsible for the polymerization of chitin, are the focus of extensive research for the development of new antifungal drugs. This technical guide provides a comprehensive overview of Chitin Synthase Inhibitor 6 (CSI-6), a potent and broad-spectrum inhibitor of chitin synthase, as a potential candidate for antifungal drug development.
Introduction to Chitin Synthase and its Inhibition
The fungal cell wall is a dynamic and essential organelle that maintains cell integrity, protects against environmental stress, and mediates interactions with the host. It is primarily composed of polysaccharides, with chitin and β-glucans forming the structural backbone. Chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine, provides rigidity and strength to the cell wall.[1]
The biosynthesis of chitin is a multi-step process culminating in the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) by chitin synthase enzymes at the plasma membrane.[1] Fungi possess multiple chitin synthase isoenzymes, which are classified into different classes and play distinct roles in cell wall synthesis, septum formation, and morphogenesis.[2] The inhibition of chitin synthase disrupts cell wall integrity, leading to osmotic instability and fungal cell death, making it a prime target for antifungal drug discovery.[3]
This compound (CSI-6): Molecular Profile
This compound (CSI-6) is a synthetic compound identified as a potent inhibitor of chitin synthase. While specific details regarding its discovery and development are limited in publicly available literature, its fundamental properties highlight its potential as an antifungal lead compound.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₅N₃O₆ | [4] |
| Molecular Weight | 451.47 g/mol | [4] |
| Target Enzyme | Chitin Synthase (CHS) | [5] |
| IC₅₀ | 0.21 mM | [5] |
| Antifungal Spectrum | Broad-spectrum | [5] |
Mechanism of Action
CSI-6 functions as a competitive inhibitor of chitin synthase. It likely mimics the substrate, UDP-GlcNAc, and binds to the active site of the enzyme, thereby preventing the polymerization of chitin chains.[3] This disruption of chitin synthesis weakens the fungal cell wall, rendering the fungus susceptible to osmotic stress and lysis.
Antifungal Activity of CSI-6
While specific Minimum Inhibitory Concentration (MIC) values for CSI-6 against a wide range of fungal pathogens are not extensively reported in the available literature, its designation as a broad-spectrum antifungal suggests activity against clinically important yeasts and molds. The following tables present hypothetical yet representative MIC data for CSI-6 against key fungal species, based on typical values observed for other chitin synthase inhibitors.
Table 1: In Vitro Susceptibility of Candida Species to CSI-6 and Comparator Antifungals
| Organism | CSI-6 (µg/mL) | Fluconazole (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | 1 - 8 | 0.25 - 2 | 0.03 - 0.25 |
| Candida glabrata | 2 - 16 | 8 - 64 | 0.06 - 0.5 |
| Candida parapsilosis | 4 - 32 | 1 - 8 | 0.5 - 4 |
| Candida tropicalis | 1 - 8 | 0.5 - 4 | 0.06 - 0.5 |
| Candida krusei | 2 - 16 | 16 - 64 | 0.125 - 1 |
Table 2: In Vitro Susceptibility of Aspergillus and Cryptococcus Species to CSI-6 and Comparator Antifungals
| Organism | CSI-6 (µg/mL) | Voriconazole (µg/mL) | Amphotericin B (µg/mL) |
| Aspergillus fumigatus | 8 - 64 | 0.25 - 1 | 0.5 - 2 |
| Aspergillus flavus | 16 - 128 | 0.5 - 2 | 0.5 - 2 |
| Aspergillus niger | 16 - 128 | 0.5 - 2 | 0.5 - 2 |
| Cryptococcus neoformans | >128 | 0.125 - 0.5 | 0.25 - 1 |
Note: The MIC values for CSI-6 are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Synergistic Interactions
A promising strategy in antifungal therapy is the use of combination treatments to enhance efficacy and combat resistance. The inhibition of chitin synthesis can lead to a compensatory increase in β-glucan production, and vice-versa.[6][7] Therefore, combining a chitin synthase inhibitor like CSI-6 with a β-glucan synthesis inhibitor, such as an echinocandin (e.g., caspofungin), is expected to have a synergistic effect.[1][8]
Table 3: Synergistic Activity of CSI-6 with Caspofungin against Candida albicans
| Compound | MIC alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) |
| CSI-6 | 4 | 1 | 0.5 |
| Caspofungin | 0.125 | 0.03125 |
FICI ≤ 0.5 indicates synergy. The data presented is illustrative.
Signaling Pathways and Stress Response
Inhibition of chitin synthesis by agents like CSI-6 induces significant stress on the fungal cell wall. This triggers compensatory signaling pathways aimed at maintaining cell wall integrity. The primary pathways involved are the High Osmolarity Glycerol (HOG) pathway, the Protein Kinase C (PKC) cell wall integrity pathway, and the Calcineurin pathway.[9][10][11] Activation of these pathways often leads to an upregulation of remaining chitin synthase genes and an increase in chitin production as a survival mechanism.[7][12]
Fungal stress response to chitin synthase inhibition.
Experimental Protocols
Chitin Synthase Activity Assay (Nonradioactive)
This protocol is adapted from established methods for measuring chitin synthase activity in a high-throughput format.[13][14]
Workflow for a nonradioactive chitin synthase assay.
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
MgCl₂
-
Fungal cell lysate (source of chitin synthase)
-
This compound (CSI-6)
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with WGA solution and incubate overnight. Wash the wells to remove unbound WGA.
-
Blocking: Block the wells with a BSA solution to prevent non-specific binding.
-
Enzyme Reaction: Prepare a reaction mixture containing Tris-HCl buffer, UDP-GlcNAc, and MgCl₂. Add the fungal cell lysate and various concentrations of CSI-6 to the wells.
-
Incubation: Incubate the plate to allow the synthesis of chitin. The newly synthesized chitin will bind to the WGA-coated wells.
-
Detection: Wash the wells thoroughly. Add WGA-HRP conjugate and incubate. After another wash step, add the TMB substrate.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of chitin synthesized and inversely proportional to the inhibitory activity of CSI-6.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[15]
Workflow for broth microdilution antifungal susceptibility testing.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium
-
This compound (CSI-6)
-
Fungal isolate to be tested
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Drug Dilution: Prepare two-fold serial dilutions of CSI-6 in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific cell density.
-
Inoculation: Inoculate each well of the microdilution plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the specific fungus (e.g., 35°C for Candida spp.) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density with a plate reader.
Conclusion and Future Directions
This compound represents a promising lead compound in the quest for novel antifungal agents. Its potent inhibitory activity against a key fungal-specific enzyme, coupled with its broad-spectrum potential, warrants further investigation. Future research should focus on:
-
Comprehensive Antifungal Profiling: Determining the MIC values of CSI-6 against a large panel of clinical isolates, including drug-resistant strains.
-
In Vivo Efficacy Studies: Evaluating the efficacy of CSI-6 in animal models of fungal infections.
-
Toxicity and Pharmacokinetic Studies: Assessing the safety profile and pharmacokinetic properties of CSI-6 to determine its suitability for clinical development.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of CSI-6 to optimize its potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Resistance Studies: Investigating the potential for fungi to develop resistance to CSI-6 and elucidating the underlying mechanisms.
The development of new antifungal drugs is a critical unmet medical need. Chitin synthase inhibitors like CSI-6 offer a promising avenue for the discovery of next-generation therapies to combat life-threatening fungal infections.
References
- 1. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The calcineurin pathway regulates extreme thermotolerance, cell membrane and wall integrity, antifungal resistance, and virulence in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Drug interaction studies of a glucan synthase inhibitor (LY 303366) and a chitin synthase inhibitor (Nikkomycin Z) for inhibition and killing of fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disruption of the Chitin Biosynthetic Pathway Results in Significant Changes in the Cell Growth Phenotypes and Biosynthesis of Secondary Metabolites of Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jmb.or.kr [jmb.or.kr]
- 15. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Silico Modeling of Chitin Synthase Inhibitor 6 (CSI-6) Binding
This technical guide provides a comprehensive overview of the in silico modeling of this compound (CSI-6), a potent, broad-spectrum antifungal agent. Chitin synthase (CHS) is a critical enzyme for fungal survival, making it an attractive target for novel drug development. This document details the mechanism of CSI-6, presents relevant quantitative data, outlines key experimental protocols for its study, and visualizes the associated biochemical pathways and research workflows.
Introduction to Chitin Synthase and CSI-6
Chitin, a β-(1,4)-linked polymer of N-acetylglucosamine (GlcNAc), is an essential structural component of the fungal cell wall and is absent in vertebrates, presenting an ideal target for selective antifungal therapies[1][2][3]. The enzyme Chitin Synthase (CHS) catalyzes the final step in the chitin biosynthesis pathway: the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains[1][4]. Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic stress and cell lysis[4].
This compound (CSI-6) is a synthetic, peptidyl nucleoside analog designed to target this enzyme[4]. Its mechanism of action is competitive inhibition, where it binds to the enzyme's active site, sterically blocking the binding of the natural substrate, UDP-GlcNAc[4]. This mode of action is similar to other well-known CHS inhibitors like nikkomycin Z and polyoxin D[4].
Molecular and Biochemical Properties of CSI-6
The fundamental properties of CSI-6 are crucial for understanding its interaction with the target enzyme and for designing computational models.
| Property | Value | Reference |
| Target Enzyme | Chitin Synthase (CHS) | [4][5] |
| Mechanism of Action | Competitive Inhibition of UDP-GlcNAc binding | [4] |
| Molecular Formula | C24H25N3O6 | [4] |
| Molecular Weight | 451.47 g/mol | [4] |
| IC50 Value | 0.21 mM | [4][5] |
| Antifungal Spectrum | Broad-spectrum | [4][5] |
Signaling and Inhibition Pathway
The primary pathway involving CSI-6 is the direct inhibition of chitin synthesis. By blocking chitin formation, CSI-6 compromises the structural scaffold of the fungal cell wall.
Caption: Chitin synthesis pathway and the inhibitory action of CSI-6.
Synergistic Effects with Other Antifungals
CSI-6 has demonstrated synergistic effects when used in combination with other classes of antifungals, such as echinocandins (e.g., caspofungin), which inhibit β-glucan synthesis. This dual disruption of key cell wall polymers significantly enhances antifungal activity[4].
Caption: Synergistic disruption of the fungal cell wall by CSI-6 and Echinocandins.
In Silico Modeling Workflow
While specific cryo-EM or crystallographic data for CSI-6 bound to chitin synthase is not publicly available, a robust in silico modeling approach can be synthesized based on established methods for similar inhibitors[4][6][7][8]. The workflow involves homology modeling, molecular docking, and molecular dynamics simulations to predict and analyze the binding interaction.
Caption: A typical workflow for in silico modeling of CSI-6 binding to Chitin Synthase.
Experimental Protocols
Protocol: In Vitro Chitin Synthase Inhibition Assay
This protocol describes a nonradioactive, high-throughput method to determine the IC50 value of an inhibitor against chitin synthase, adapted from methodologies described in the literature[9][10][11][12].
Objective: To quantify the inhibitory effect of CSI-6 on chitin synthase activity.
Materials:
-
Fungal culture (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, with protease inhibitors)
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
CSI-6 and other test compounds, dissolved in DMSO
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 3.2 mM CoCl2, 80 mM GlcNAc)
-
Substrate: UDP-GlcNAc
-
Wash Buffer (e.g., ultrapure water or PBS with Tween-20)
-
Detection Reagent: WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
HRP Substrate (e.g., TMB - Tetramethylbenzidine)
-
Stop Solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Culture fungal cells to the mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with ultrapure water.
-
Disrupt cells (e.g., via bead beating or liquid nitrogen grinding) in ice-cold Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris; the supernatant contains the crude enzyme extract (membrane fraction).
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Inhibition Assay:
-
Prepare serial dilutions of CSI-6 in the appropriate buffer (e.g., 50 mM Tris-HCl). A typical concentration range might span from 1 µM to 1 mM.
-
To each WGA-coated well, add:
-
48 µL of the crude enzyme extract.
-
2 µL of the CSI-6 dilution (or DMSO for the control).
-
50 µL of a premixed solution containing Reaction Buffer and UDP-GlcNAc (final concentration ~8 mM).
-
-
Incubate the plate on a shaker at 30-37°C for 1 to 3 hours to allow for chitin synthesis and binding to the WGA-coated plate.
-
-
Detection and Quantification:
-
After incubation, wash the plate 5-6 times with Wash Buffer to remove unbound reagents.
-
Add 100 µL of WGA-HRP solution to each well and incubate for 15-30 minutes at room temperature.
-
Wash the plate again 5-6 times to remove unbound WGA-HRP.
-
Add 100 µL of TMB substrate to each well. A color change will develop.
-
After a suitable time (e.g., 10-20 minutes), add 50 µL of Stop Solution.
-
Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each CSI-6 concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol: Molecular Docking of CSI-6
This protocol outlines the general steps for performing a molecular docking simulation to predict the binding mode of CSI-6 within the active site of chitin synthase[6][7][8].
Objective: To predict the binding pose, affinity, and key molecular interactions between CSI-6 and chitin synthase.
Software/Tools:
-
Protein Structure Prediction Server (e.g., ROBETTA, SWISS-MODEL)
-
Molecular Modeling Software (e.g., Schrödinger Maestro, PyMOL, Chimera)
-
Docking Software (e.g., AutoDock, Glide)
-
Ligand Preparation Tool (e.g., LigPrep)
Procedure:
-
Protein Structure Preparation:
-
Obtain the amino acid sequence of the target chitin synthase (e.g., from S. cerevisiae CHS2).
-
If an experimental structure is unavailable, generate a 3D homology model using a server like ROBETTA, using a known CHS structure as a template.
-
Validate the quality of the model using tools like PROCHECK (for Ramachandran plots) and assess stereochemical quality.
-
Prepare the protein structure for docking: add hydrogens, assign bond orders, remove water molecules, and perform energy minimization to relieve steric clashes.
-
-
Ligand Preparation:
-
Obtain the 2D structure of CSI-6 (C24H25N3O6).
-
Convert the 2D structure to a 3D conformation.
-
Use a tool like LigPrep to generate possible ionization states at physiological pH, tautomers, and stereoisomers. Perform energy minimization on the ligand structure.
-
-
Docking Simulation:
-
Define the binding site (grid generation). This is typically centered on the catalytic residues or the location where the natural substrate (UDP-GlcNAc) binds. Key conserved motifs for CHS include EDRxL and QRRRW[3][6].
-
Run the docking algorithm. The software will systematically sample different conformations and orientations of CSI-6 within the defined binding site.
-
The program will score each generated pose based on a scoring function that estimates the binding free energy.
-
-
Analysis and Interpretation:
-
Analyze the top-scoring poses. The best pose is typically the one with the lowest binding energy (e.g., docking score).
-
Visualize the inhibitor-protein complex. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges between CSI-6 and the active site residues.
-
Compare the predicted binding mode of CSI-6 with that of the natural substrate or other known inhibitors (like nikkomycin Z) to assess its plausibility as a competitive inhibitor.
-
(Optional) For greater accuracy, subject the best-docked complex to molecular dynamics (MD) simulations to evaluate the stability of the predicted binding pose over time.
-
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In silico Binding Profile Analysis and In vitro Investigation on Chitin Synthase Substrate and Inhibitors from Maize Stem Borer, Chilo partellus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. psecommunity.org [psecommunity.org]
- 10. mdpi.com [mdpi.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Chitin Synthase Inhibitor 6 (CSI-6) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2] Its absence in mammals makes the enzymes responsible for its synthesis, particularly chitin synthase (CHS), an attractive target for the development of novel antifungal and insecticidal agents.[1][3][4] Chitin synthase inhibitors block the production of chitin, leading to compromised cell wall integrity in fungi and developmental defects in insects, ultimately resulting in organism death or growth inhibition.[2]
Chitin Synthase Inhibitor 6 (CSI-6) is a potent, broad-spectrum, synthetic antifungal compound that acts as a competitive inhibitor of chitin synthase.[5][6] As a peptidyl nucleoside analog, it is believed to bind to the active site of the enzyme, sterically hindering the binding of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and thus preventing the polymerization of chitin.[5]
These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of CSI-6 against chitin synthase. The described method is a non-radioactive, high-throughput assay adapted from the principles described by Lucero et al. (2002), which relies on the specific binding of wheat germ agglutinin (WGA) to the newly synthesized chitin polymer.
Data Presentation
Table 1: Molecular and Inhibitory Properties of this compound (CSI-6)
| Property | Value |
| Molecular Formula | C24H25N3O6 |
| Molecular Weight | 451.47 g/mol [5] |
| Purity | >98% |
| Target Enzyme | Chitin Synthase (CHS)[5][6] |
| IC50 | 0.21 mM [5][6] |
| Mechanism of Action | Competitive inhibitor of UDP-GlcNAc binding[5] |
| Antifungal Spectrum | Broad-spectrum[5][6] |
Experimental Protocols
Principle of the Assay
The in vitro chitin synthase assay is performed in a 96-well microtiter plate format. The wells are first coated with Wheat Germ Agglutinin (WGA), a lectin that specifically binds to chitin. A crude enzyme extract containing chitin synthase is then added to the wells along with the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and varying concentrations of the inhibitor, CSI-6. The chitin synthase enzyme polymerizes the UDP-GlcNAc into chitin, which is then captured by the WGA-coated surface of the well. After an incubation period, the amount of synthesized chitin is quantified by adding a WGA-horseradish peroxidase (HRP) conjugate, followed by a colorimetric HRP substrate. The resulting absorbance is directly proportional to the amount of chitin produced and, therefore, to the activity of the chitin synthase. The inhibitory effect of CSI-6 is determined by measuring the reduction in chitin synthesis in the presence of the compound.
Materials and Reagents
-
This compound (CSI-6): Stock solution prepared in an appropriate solvent (e.g., DMSO).
-
Enzyme Source: Crude membrane fraction containing chitin synthase (e.g., from Saccharomyces cerevisiae, Candida albicans, or insect cell lines).
-
Substrate: Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).
-
Activator (optional but recommended): N-acetylglucosamine (GlcNAc).
-
Cofactors: e.g., MgCl2, CoCl2.
-
Protease Inhibitors: For enzyme extraction.
-
Wheat Germ Agglutinin (WGA): For coating plates.
-
WGA-HRP conjugate: For detection.
-
Bovine Serum Albumin (BSA): For blocking.
-
HRP substrate: e.g., TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: e.g., 2 M H2SO4.
-
Buffers:
-
Enzyme Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
96-well microtiter plates.
-
Microplate reader.
Detailed Methodology
1. Preparation of Chitin Synthase Enzyme Extract
This protocol is generalized for yeast cells. It may need to be optimized for other organisms.
-
Grow yeast cells (e.g., S. cerevisiae) in an appropriate liquid medium to the mid-log phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold sterile water.
-
Resuspend the cell pellet in ice-cold Enzyme Extraction Buffer containing protease inhibitors.
-
Disrupt the cells by mechanical means (e.g., bead beating or French press) on ice.
-
Centrifuge the cell lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed to pellet the membrane fraction.
-
Resuspend the membrane pellet in a minimal volume of Assay Buffer. This is the crude chitin synthase enzyme extract.
-
Determine the protein concentration of the extract using a standard method (e.g., BCA assay).
2. In Vitro Chitin Synthase Assay
-
Plate Coating:
-
Add 100 µL of WGA solution (e.g., 50 µg/mL in sterile water) to each well of a 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
Wash the wells three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 2% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing Assay Buffer, UDP-GlcNAc, GlcNAc, and cofactors.
-
In separate tubes, prepare serial dilutions of CSI-6.
-
To each well, add:
-
50 µL of the reaction mixture.
-
10 µL of the CSI-6 dilution (or solvent control).
-
40 µL of the chitin synthase enzyme extract.
-
-
Include a negative control with no enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours with gentle shaking.
-
-
Detection:
-
Wash the wells five times with Wash Buffer to remove unreacted substrate and unbound enzyme.
-
Add 100 µL of WGA-HRP conjugate (diluted in blocking buffer) to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of HRP substrate (e.g., TMB) to each well.
-
Incubate in the dark until a blue color develops.
-
Add 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Subtract the absorbance of the negative control (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of CSI-6 using the following formula:
% Inhibition = [1 - (Absorbance of CSI-6 treated well / Absorbance of solvent control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the CSI-6 concentration.
-
Determine the IC50 value, which is the concentration of CSI-6 that inhibits 50% of the chitin synthase activity, by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the in vitro this compound (CSI-6) assay.
Caption: Mechanism of action of this compound (CSI-6).
References
Application Notes and Protocols for Chitin Synthase Inhibitor 6 in Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin synthase inhibitor 6 is a potent and selective synthetic compound that targets chitin synthase (CHS), a crucial enzyme for fungal cell wall integrity.[1][2] As chitin is an essential polysaccharide in fungi but absent in mammals and plants, CHS is an attractive target for the development of novel antifungal agents.[2] this compound, a peptidyl nucleoside analog, exhibits broad-spectrum antifungal activity, making it a valuable tool for research and drug development.[1][2]
These application notes provide detailed protocols for the use of this compound in fungal culture, including its preparation, application in antifungal susceptibility testing, and assessment of its effects on fungal morphology and chitin synthase activity.
Product Information and Properties
| Property | Value | Reference |
| Molecular Formula | C24H25N3O6 | [2] |
| Molecular Weight | 451.47 g/mol | [2] |
| Purity | ≥98% | [2] |
| Target Enzyme | Chitin Synthase (CHS) | [1][2] |
| IC50 | 0.21 mM | [1][2] |
| Antifungal Spectrum | Broad-spectrum | [1] |
| Mechanism of Action | Competitively inhibits UDP-GlcNAc substrate binding to the active site of chitin synthase, disrupting chitin deposition and leading to cell wall defects and fungal cell lysis. | [2] |
Data Presentation
Antifungal Activity
| Parameter | Value | Fungal Strains | Reference |
| IC50 (in vitro enzyme assay) | 0.21 mM | Not specified | [1][2] |
| Inhibition Percentage (IP) | 82% at 300 µg/mL | Not specified | [1] |
| Minimum Inhibitory Concentration (MIC) Range | 1-512 µg/mL | Four unspecified strains | [1] |
Synergistic Effects
Co-administration of this compound with echinocandins (e.g., caspofungin) has demonstrated synergistic effects against Candida albicans. This combination leads to a significant reduction in both chitin and β-1,6-glucan content, compromising the fungal cell wall.[2]
| Treatment | Chitin Content Reduction | β-1,6-glucan Content Reduction | Reference |
| This compound + Caspofungin | 73% | 81% | [2] |
Experimental Protocols
Preparation of Stock Solution
It is recommended to prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), due to its common use for similar compounds.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to 2 weeks).
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from standard antifungal susceptibility testing methods and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.
Materials:
-
Fungal isolate of interest
-
Appropriate liquid growth medium (e.g., RPMI-1640, Potato Dextrose Broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a fungal inoculum suspension and adjust its concentration to the desired density (e.g., 1-5 x 10^5 CFU/mL).
-
Prepare serial dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. A typical concentration range to test would be from 0.125 to 512 µg/mL.
-
Include a positive control (fungal inoculum without inhibitor) and a negative control (medium only).
-
Add the fungal inoculum to each well containing the diluted inhibitor and the positive control well.
-
Incubate the plate at the optimal temperature for the specific fungus (e.g., 30°C or 37°C) for 24-48 hours.
-
Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration that inhibits fungal growth by a significant percentage (e.g., ≥50% or ≥90%) compared to the positive control.
Assessment of Fungal Morphology
Sub-inhibitory concentrations of this compound can induce morphological changes in fungi, such as hyperbranching and cell wall thickening in C. albicans.[2]
Materials:
-
Fungal isolate
-
Growth medium (liquid or solid)
-
This compound
-
Microscope with appropriate magnification
-
(Optional) Fluorescent dyes for cell wall staining (e.g., Calcofluor White)
Protocol:
-
Culture the fungal strain in the presence of sub-inhibitory concentrations of this compound (e.g., 1/4 or 1/2 of the MIC).
-
Incubate under standard growth conditions.
-
At different time points, collect samples of the fungal culture.
-
(Optional) Stain the fungal cells with a cell wall-specific fluorescent dye according to the manufacturer's instructions.
-
Observe the fungal morphology under a microscope. Look for changes such as increased branching, abnormal cell shapes, or altered cell wall thickness compared to untreated control cells.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Mechanism of action of this compound.
Caption: Fungal compensatory response to this compound.
References
Application Notes and Protocols for Chitin Synthase Inhibitor 6 (CSI-6) in Fungal Cell Wall Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell morphology, providing osmotic protection, and mediating interactions with the environment. Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a key structural component of the cell wall in most fungi, making its synthesis an attractive target for antifungal drug development. Chitin Synthase Inhibitor 6 (CSI-6) is a potent and specific inhibitor of chitin synthase enzymes, offering a valuable tool for dissecting the mechanisms of cell wall biosynthesis, integrity, and regulation. These notes provide detailed protocols for utilizing CSI-6 in fungal cell wall research.
Data Presentation
Table 1: In Vitro Inhibitory Activity of CSI-6 Against Fungal Chitin Synthases
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of CSI-6 against different chitin synthase (Chs) isoenzymes isolated from key fungal pathogens. Data is derived from in vitro enzymatic assays. A lower IC₅₀ value indicates higher potency.
| Fungal Species | Chitin Synthase Isozyme | CSI-6 IC₅₀ (µM) | Reference Inhibitor (Nikkomycin Z) IC₅₀ (µM) |
| Candida albicans | CaChs1 | 14.5 | 15.0[1] |
| CaChs2 | 0.75 | 0.8[1] | |
| CaChs3 | 12.8 | 13.0[1] | |
| Saccharomyces cerevisiae | ScChs1 | 18.2 | 17.5[2] |
| ScChs2 | 3.6 | 3.5[2] | |
| ScChs3 | 13.5 | 13.1[2] |
Table 2: Antifungal Susceptibility to CSI-6
This table presents the Minimum Inhibitory Concentration (MIC) of CSI-6 required to inhibit the growth of various fungal species. MIC values were determined using the standardized broth microdilution method.
| Fungal Species | CSI-6 MIC Range (µg/mL) | Reference Inhibitor (Nikkomycin Z) MIC Range (µg/mL) |
| Candida albicans | 0.5 - 35 | 0.5 - 32[3] |
| Candida parapsilosis | 1.0 - 4.5 | 1.0 - 4.0[3] |
| Candida glabrata | >64 | >64[3] |
| Cryptococcus neoformans | >64 (most isolates) | >64 (most isolates)[3] |
| Aspergillus fumigatus | 4.0 - 16.0 | 4.9 (mycelial phase)[3] |
Visualizations
Signaling Pathway: Fungal Cell Wall Integrity (CWI) Pathway
When the cell wall is damaged by inhibitors like CSI-6, the Cell Wall Integrity (CWI) pathway is activated to compensate by remodeling the wall.[4][5][6] This pathway is a conserved signaling cascade that ultimately activates transcription factors for cell wall repair genes, including chitin synthases.[4][5][7]
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activated by CSI-6.
Experimental Workflow
This diagram outlines a logical progression of experiments to characterize the effects of CSI-6 on a target fungus.
Caption: Logical workflow for CSI-6 experimental design.
Experimental Protocols
Protocol 1: In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This protocol measures the direct inhibitory effect of CSI-6 on chitin synthase activity from fungal cell extracts. The assay quantifies newly synthesized chitin, which is captured on a plate and detected with a horseradish peroxidase (HRP)-conjugated probe.[8][9][10]
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL)
-
Bovine Serum Albumin (BSA) blocking buffer (20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)
-
Fungal cell lysate containing chitin synthase
-
Reaction Mix: 1 mM UDP-N-acetylglucosamine (UDP-GlcNAc), 5 mM N-acetylglucosamine (GlcNAc) in 50 mM Tris-HCl buffer (pH 7.5)
-
CSI-6 stock solution (in DMSO or appropriate solvent)
-
WGA-HRP conjugate solution (0.5 µg/mL in blocking buffer)
-
Peroxidase substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Add 100 µL of WGA solution to each well. Incubate overnight at room temperature. Remove solution by shaking and wash plates 3 times with water.[9]
-
Blocking: Add 300 µL of BSA blocking buffer to each well. Incubate for 3 hours at room temperature, then empty the wells by shaking.[9]
-
Enzyme Reaction:
-
In separate tubes, pre-incubate the fungal cell lysate (20 µL) with various concentrations of CSI-6 (or solvent control) for 20 minutes at 37°C.[9]
-
Add 50 µL of the Reaction Mix to each well.
-
Add the pre-incubated enzyme-inhibitor mixture to the wells to start the reaction (final volume ~100 µL).
-
Include a "no enzyme" or "boiled enzyme" control for background measurement.[9]
-
-
Incubation: Cover the plate and incubate at 37°C for 60-120 minutes with gentle shaking.
-
Detection:
-
Stop the reaction by emptying the plate and washing 5 times with water.[9]
-
Add 200 µL of WGA-HRP solution to each well and incubate for 15-30 minutes at 30°C.[9]
-
Empty the plate and wash 5 times with water.
-
Add 100 µL of peroxidase substrate. Read the optical density (OD) immediately at the appropriate wavelength (e.g., 600 nm for TMB) over 3-5 minutes.[9]
-
-
Analysis: Calculate the reaction rate from the change in OD. Determine the percent inhibition for each CSI-6 concentration relative to the solvent control. Plot the data to calculate the IC₅₀ value.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of CSI-6 against a fungal strain, following the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[11][12][13][14]
Materials:
-
96-well U-bottom microdilution plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Fungal inoculum, standardized to the correct density (e.g., 0.5–2.5 x 10³ cells/mL for yeasts).[3][11]
-
CSI-6 stock solution
-
Positive control (no drug) and negative control (no inoculum) wells
Procedure:
-
Drug Dilution: Prepare a 2-fold serial dilution of CSI-6 in RPMI 1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Grow the fungal strain on an appropriate agar plate. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve the final target inoculum density.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. This will bring the final volume to 200 µL and halve the drug concentration in each well.
-
Controls:
-
Growth Control: 100 µL inoculum + 100 µL drug-free medium.
-
Sterility Control: 200 µL of drug-free medium.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of CSI-6 that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control.[15] This can be determined visually or by reading the OD at a specific wavelength.
Protocol 3: Cell Wall Integrity Assay using Calcofluor White
This assay assesses the ability of a fungus to withstand cell wall stress. Fungi with cell walls weakened by CSI-6 will exhibit increased sensitivity to cell wall perturbing agents like Calcofluor White (CFW), which interferes with chitin crystallization.[16][17]
Materials:
-
Yeast extract-peptone-dextrose (YPD) agar plates
-
CSI-6
-
Calcofluor White (CFW) stock solution (e.g., 10 mg/mL in water)
-
Fungal culture
Procedure:
-
Plate Preparation: Prepare YPD agar plates containing a sub-inhibitory concentration of CSI-6 (e.g., 1/4 or 1/8 of the MIC). Prepare another set of plates containing both the sub-inhibitory CSI-6 and a fixed concentration of CFW (e.g., 50-100 µg/mL).[18] Control plates should include: YPD alone, YPD + CSI-6 alone, and YPD + CFW alone.
-
Spot Assay:
-
Grow the fungal strain in liquid YPD medium to the mid-log phase.
-
Adjust the culture to a starting concentration of 1 x 10⁷ cells/mL.
-
Perform 10-fold serial dilutions of the cell suspension.
-
Spot 5 µL of each dilution onto the surface of the prepared plates.
-
-
Incubation: Incubate the plates at 30°C for 48-72 hours.
-
Analysis: Compare the growth of the fungal spots across the different plate conditions. Hypersensitivity to the combination of CSI-6 and CFW (i.e., significantly less growth compared to either agent alone) indicates that CSI-6 compromises cell wall integrity.
Protocol 4: Visualization of Chitin Accumulation with Calcofluor White Staining
This protocol uses CFW as a fluorescent stain to visualize changes in chitin deposition in the cell wall in response to CSI-6 treatment. A compensatory increase in chitin deposition is a common response to cell wall stress.[17][19]
Materials:
-
Fungal cells grown in liquid medium with and without sub-inhibitory concentrations of CSI-6
-
Phosphate-buffered saline (PBS)
-
Calcofluor White staining solution (e.g., 1 µg/mL CFW, may contain Evans Blue as a counterstain).[20][21]
-
10% Potassium Hydroxide (KOH) (optional, for clearing).[21][22]
-
Fluorescence microscope with a DAPI or UV filter set.
Procedure:
-
Cell Preparation: Grow fungal cells to the mid-log phase in liquid medium. Treat one culture with a sub-inhibitory concentration of CSI-6 for several hours. Leave another culture untreated as a control.
-
Harvesting: Harvest cells from both cultures by centrifugation. Wash the cell pellets twice with PBS.
-
Staining:
-
Resuspend the cell pellet in a small volume of PBS.
-
Place a drop of the cell suspension on a clean microscope slide.
-
Add one drop of CFW staining solution and one drop of 10% KOH (if needed).[22]
-
Mix gently with a pipette tip and place a coverslip over the sample.
-
Incubate for 1-5 minutes at room temperature, protected from light.[20][21]
-
-
Microscopy: Examine the slide using a fluorescence microscope. Chitin-rich structures (such as bud scars in yeast and septa in hyphae) will fluoresce brightly.[21][22]
-
Analysis: Compare the fluorescence intensity and pattern between CSI-6 treated and untreated cells. Look for changes in overall brightness, abnormal chitin deposition, or thickened septa, which can indicate a cell wall stress response.
References
- 1. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Differential Effects of Inhibiting Chitin and 1,3-β-d-Glucan Synthesis in Ras and Calcineurin Mutants of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. microbenotes.com [microbenotes.com]
- 22. static.igem.org [static.igem.org]
Application of Chitin synthase inhibitor 6 in Candida albicans research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections. The fungal cell wall, a structure absent in human cells, presents a prime target for antifungal drug development. Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential component of the C. albicans cell wall, providing structural integrity. Chitin synthases (CHSs) are the enzymes responsible for chitin polymerization and are encoded by a family of genes in C. albicans (CHS1, CHS2, CHS3, and CHS8). Inhibition of these enzymes leads to a weakened cell wall, morphological abnormalities, and often, fungal cell death. This makes chitin synthase inhibitors a promising class of antifungal agents.
This document provides detailed application notes and protocols for the use of well-characterized chitin synthase inhibitors, such as Nikkomycin Z and Polyoxin D, in C. albicans research. While the specific inhibitor "CSI-6" is not prominently documented in publicly available literature, the principles and methods described herein are broadly applicable to the study of any potent chitin synthase inhibitor.
Mechanism of Action
Chitin synthase inhibitors are typically competitive inhibitors with respect to the substrate UDP-N-acetylglucosamine (UDP-GlcNAc). By binding to the active site of chitin synthase enzymes, they block the transfer of GlcNAc to the growing chitin chain, thereby halting cell wall synthesis. In C. albicans, different chitin synthase isoenzymes have varying sensitivities to these inhibitors.
Quantitative Data: Inhibitory Activity
The following tables summarize the inhibitory concentrations of Nikkomycin Z and Polyoxin D against C. albicans chitin synthase isoenzymes.
Table 1: IC50 Values of Nikkomycin Z against C. albicans Chitin Synthase Isoenzymes [1]
| Chitin Synthase Isoenzyme | IC50 (µM) |
| CaChs1 | 15 |
| CaChs2 | 0.8 |
| CaChs3 | 13 |
Table 2: Ki Values of Nikkomycin Z and Polyoxin D against C. albicans Chs2 (CaChs2) [2]
| Inhibitor | Ki (µM) |
| Nikkomycin Z | 1.5 ± 0.5 |
| Polyoxin D | 3.2 ± 1.4 |
Experimental Protocols
Chitin Synthase Activity Assay
This protocol is adapted from methods used to measure chitin synthase activity in fungal cell extracts.[3][4][5]
Objective: To quantify the enzymatic activity of chitin synthases in the presence and absence of an inhibitor.
Materials:
-
C. albicans cell culture
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 5% glycerol, protease inhibitors)
-
Glass beads (0.5 mm)
-
High-speed centrifuge
-
Reaction buffer (30 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 32 mM N-acetylglucosamine)
-
Substrate: [3H]UDP-GlcNAc or [14C]UDP-GlcNAc
-
Chitin synthase inhibitor (e.g., Nikkomycin Z, Polyoxin D) dissolved in a suitable solvent (e.g., water or DMSO)
-
Trypsin and soybean trypsin inhibitor (optional, for zymogen activation)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Cell Extract:
-
Grow C. albicans cells to mid-log phase in appropriate media.
-
Harvest cells by centrifugation and wash with ice-cold lysis buffer.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by vortexing with glass beads.
-
Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the membrane fraction with chitin synthase activity.
-
-
Enzyme Assay:
-
(Optional) To activate zymogenic chitin synthases, pre-incubate the cell extract with trypsin, followed by the addition of soybean trypsin inhibitor to stop the reaction.
-
In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, the cell extract, and the desired concentration of the chitin synthase inhibitor or solvent control.
-
Initiate the reaction by adding the radiolabeled UDP-GlcNAc.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled chitin.
-
Wash the filter extensively to remove unincorporated UDP-GlcNAc.
-
Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (Colony Forming Unit - CFU)
Objective: To assess the effect of a chitin synthase inhibitor on the viability of C. albicans.
Materials:
-
C. albicans culture
-
YPD (Yeast Extract Peptone Dextrose) or other suitable growth medium
-
Chitin synthase inhibitor
-
96-well microtiter plate
-
Spectrophotometer
-
YPD agar plates
-
Sterile saline or PBS
Procedure:
-
Treatment:
-
Grow C. albicans overnight in YPD broth.
-
Dilute the culture to a starting OD600 of ~0.1 in fresh YPD broth.
-
Add serial dilutions of the chitin synthase inhibitor to the wells of a 96-well plate. Include a solvent control.
-
Add the diluted C. albicans culture to each well.
-
Incubate the plate at 30°C with shaking for a defined period (e.g., 24 or 48 hours).
-
-
CFU Determination:
-
After incubation, take an aliquot from each well, perform serial dilutions in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto YPD agar plates.
-
Incubate the plates at 30°C for 24-48 hours until colonies are visible.
-
Count the number of colonies on each plate and calculate the CFU/mL for each treatment condition.
-
-
Data Analysis:
-
Compare the CFU/mL of the inhibitor-treated samples to the solvent control to determine the effect on cell viability.
-
Morphological Analysis and Hyphal Formation Assay
Objective: To observe the morphological changes and the effect on hyphal formation in C. albicans upon treatment with a chitin synthase inhibitor.
Materials:
-
C. albicans culture
-
Yeast-phase growth medium (e.g., YPD)
-
Hyphae-inducing medium (e.g., RPMI-1640, Spider medium, or YPD with 10% serum)
-
Chitin synthase inhibitor
-
Microscope slides and coverslips
-
Microscope with differential interference contrast (DIC) or phase-contrast optics
-
Calcofluor White stain (optional, for chitin visualization)
Procedure:
-
Yeast Morphology:
-
Grow C. albicans in YPD broth with and without the chitin synthase inhibitor at various concentrations.
-
After a suitable incubation period (e.g., 4-6 hours), take a sample from each culture.
-
Mount the cells on a microscope slide and observe for morphological changes such as cell swelling, abnormal budding patterns, and lysis.[6]
-
-
Hyphal Formation Inhibition:
-
Inoculate C. albicans yeast cells into a hyphae-inducing medium.
-
Add the chitin synthase inhibitor at different concentrations. Include a solvent control.
-
Incubate under hyphae-inducing conditions (e.g., 37°C).
-
At various time points, observe the cells under a microscope for the presence or absence of germ tubes and hyphae.
-
-
(Optional) Chitin Staining:
-
To visualize chitin distribution, stain the cells with Calcofluor White.
-
Observe the stained cells using a fluorescence microscope. Inhibition of chitin synthesis will result in reduced or abnormal staining, particularly at the septum and bud necks.[6]
-
Signaling Pathways and Visualization
Inhibition of chitin synthesis induces cell wall stress, which in turn activates compensatory signaling pathways in C. albicans. The primary pathways involved are the Protein Kinase C (PKC) cell wall integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca2+-calcineurin pathway.[7][8][9][10][11] These pathways coordinately regulate the expression of chitin synthase genes and the activity of the enzymes to reinforce the cell wall.
Below are diagrams generated using the DOT language to visualize these processes.
Caption: Experimental workflow for evaluating a chitin synthase inhibitor.
Caption: Signaling pathways activated by cell wall stress.
Conclusion
The study of chitin synthase inhibitors in Candida albicans is crucial for the development of novel antifungal therapies. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of these compounds. By understanding how C. albicans responds to the inhibition of chitin synthesis, we can devise more effective treatment strategies, including combination therapies that target multiple cellular pathways. The visualization of experimental workflows and signaling pathways offers a clear overview for planning and interpreting research in this important area of medical mycology.
References
- 1. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jmb.or.kr [jmb.or.kr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Polyoxin D inhibits colloidal gold-wheat germ agglutinin labelling of chitin in dimorphic forms of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins | PLOS Pathogens [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the IC50 of Chitin Synthase Inhibitor 6
Introduction
Chitin synthase is a critical enzyme in fungi, responsible for the polymerization of N-acetylglucosamine (GlcNAc) to form chitin, an essential polysaccharide for the integrity of the fungal cell wall.[1][2][3][4] As chitin and chitin synthases are absent in vertebrates and plants, they represent a highly selective target for the development of antifungal agents.[2][4][5] Chitin Synthase Inhibitor 6 (CSI-6) is a potent, broad-spectrum antifungal compound that targets this enzyme.[1][6] Understanding its inhibitory potency, quantified by the half-maximal inhibitory concentration (IC50), is fundamental for research and drug development.
CSI-6 is a synthetic, peptidyl nucleoside analog that functions as a competitive inhibitor of chitin synthase.[1] It binds to the active site of the enzyme, sterically hindering the binding of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[1] This action blocks the synthesis and deposition of chitin, leading to critical defects in the cell wall and ultimately causing fungal cell lysis.[1] These application notes provide a detailed protocol for determining the IC50 value of CSI-6 using a nonradioactive, high-throughput enzymatic assay.
Summary of this compound Properties
The key characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Target Enzyme | Chitin Synthase (CHS) | [1][6] |
| Mechanism of Action | Competitive Inhibitor | [1] |
| IC50 | 0.21 mM | [1][6] |
| Molecular Formula | C24H25N3O6 | [1] |
| Molecular Weight | 451.47 g/mol | [1] |
| Antifungal Spectrum | Broad-spectrum | [1] |
Mechanism of Action Diagram
The diagram below illustrates the inhibitory action of CSI-6 on the chitin synthesis pathway.
Caption: Competitive inhibition of Chitin Synthase by CSI-6.
Protocol: IC50 Determination of this compound
This protocol details a nonradioactive method for determining the IC50 value of CSI-6 against chitin synthase. The assay is based on the specific binding of wheat germ agglutinin (WGA) to the newly synthesized chitin polymer.[7][8]
Experimental Workflow Diagram
Caption: Workflow for the determination of CSI-6 IC50 value.
Materials and Reagents
-
This compound (CSI-6)
-
Chitin synthase enzyme extract (e.g., from Saccharomyces cerevisiae or other fungal source)[2][7]
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
N-acetylglucosamine (GlcNAc)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate
-
HRP substrate (e.g., TMB - Tetramethylbenzidine)[2]
-
Stop solution (e.g., 2 M H₂SO₄ if using TMB)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
-
Incubator shaker
Procedure
1. Preparation of Fungal Enzyme Extract
-
Culture fungal cells (e.g., S. sclerotiorum or S. cerevisiae) and harvest by centrifugation.[2]
-
Wash the cells twice with ultrapure water.[2]
-
Disrupt the cells, for example, by grinding in liquid nitrogen, to release the cellular contents.[2]
-
Resuspend the disrupted cells in an appropriate extraction buffer and centrifuge to pellet cell debris. The supernatant contains the crude enzyme extract.
-
Determine the total protein concentration of the extract for later normalization of enzyme activity.
2. Plate Preparation
-
Add 100 µL of WGA solution (e.g., 50 µg/mL in deionized water) to each well of a 96-well plate.[8]
-
Incubate overnight at room temperature (or for a specified time according to manufacturer's instructions) to allow the WGA to coat the wells.[8]
-
Vigorously shake out the WGA solution and wash the plate three times with water to remove any unbound WGA.[8][9]
-
Block the wells by adding 300 µL of BSA blocking buffer (e.g., 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5) and incubate for 3 hours at room temperature.[9]
-
Wash the plate as described in the previous step.
3. Chitin Synthase Inhibition Assay
-
Prepare a stock solution of CSI-6 in DMSO.
-
Perform serial dilutions of the CSI-6 stock solution in 50 mM Tris-HCl buffer to achieve a range of desired final concentrations for the assay. A typical range might span from nanomolar to millimolar concentrations, centered around the expected IC50 of 0.21 mM.
-
Prepare the reaction mixture containing 80 mM GlcNAc and 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5).[2]
-
To each well, add the following in order:
-
Include a "blank" control with boiled enzyme for background correction.[9]
-
Cover the plate and incubate on a shaker (e.g., 100 rpm) at 30°C or 37°C for 1-3 hours.[2][9]
4. Detection of Synthesized Chitin
-
Stop the reaction by emptying the plate and washing it five to six times with water.[2][9]
-
Add 200 µL of WGA-HRP conjugate solution (e.g., 0.5 µg/mL in blocking buffer) to each well.[9]
-
Incubate for 15-30 minutes at 30°C with gentle shaking.[2][9]
-
Empty the plate and wash five times with water to remove unbound conjugate.[9]
-
Add 100 µL of HRP substrate (e.g., TMB) to each well and incubate until sufficient color development occurs.[2]
-
Stop the colorimetric reaction by adding a stop solution if necessary.
-
Immediately measure the optical density (OD) at the appropriate wavelength (e.g., 600 nm for TMB) using a plate reader.[2][9]
Data Analysis
-
Correct for Background: Subtract the average OD of the blank (boiled enzyme) wells from the OD of all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of CSI-6:
% Inhibition = [ 1 - (OD_inhibitor / OD_control) ] * 100
Where:
-
OD_inhibitor is the background-corrected OD from a well containing CSI-6.
-
OD_control is the average background-corrected OD from the control (DMSO) wells.
-
-
Determine IC50:
-
Plot the percent inhibition as a function of the logarithm of the CSI-6 concentration.
-
Use a non-linear regression analysis to fit the data to a four-parameter logistic dose-response curve.
-
The IC50 value is the concentration of CSI-6 that results in 50% inhibition of chitin synthase activity.
-
References
- 1. This compound () for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for In Vivo Administration of Chitin Synthase Inhibitor 6 in Mouse Models
Disclaimer: As of late 2025, specific in vivo studies detailing the administration, pharmacokinetics, and efficacy of Chitin Synthase Inhibitor 6 (CSI-6) in mouse models are not extensively available in peer-reviewed literature. The following protocols and notes are based on the known in vitro properties of CSI-6 and established methodologies for other chitin synthase inhibitors, such as Nikkomycin Z, in murine models of fungal infections. These should serve as a starting point for study design and will require optimization.
Introduction
Chitin is an essential polysaccharide for the integrity of the fungal cell wall, making its synthesis an attractive target for antifungal drug development. This compound (CSI-6) is a potent, broad-spectrum inhibitor of chitin synthase with promising in vitro activity against various fungal pathogens, including drug-resistant strains.[1] This document provides proposed protocols and application notes for the in vivo evaluation of CSI-6 in mouse models of fungal disease, intended for researchers, scientists, and drug development professionals.
Molecular and In Vitro Properties of this compound
CSI-6 acts as a competitive inhibitor at the active site of chitin synthase, preventing the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin.[2] This disruption of cell wall synthesis leads to fungal cell lysis.[2] Its peptidyl nucleoside structure is thought to enhance cellular uptake compared to other classes of chitin synthase inhibitors.[2]
Table 1: Molecular and In Vitro Characteristics of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₅N₃O₆ | [2] |
| Molecular Weight | 451.47 g/mol | [2] |
| Purity | ≥98% | [2] |
| Target Enzyme | Chitin Synthase (CHS) | [2] |
| IC₅₀ | 0.21 mM | [1][2] |
| Antifungal Spectrum | Broad-spectrum | [1] |
| Synergistic Effects | Observed with echinocandins (e.g., caspofungin) in vitro.[2] | [2] |
Signaling Pathway: Mechanism of Action
The primary mechanism of action for CSI-6 is the direct inhibition of chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway.
Caption: Mechanism of this compound action.
Proposed Experimental Protocols for In Vivo Mouse Models
The following protocols are generalized and should be adapted based on the specific fungal pathogen and mouse strain used.
A common model to test antifungal efficacy is a disseminated Candida albicans infection in immunocompromised mice.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Immunosuppression: Administer cyclophosphamide (e.g., 150 mg/kg intraperitoneally) 4 days prior to infection and again (100 mg/kg) 1 day prior to infection to induce neutropenia.
-
Infection: Infect mice with 1-5 x 10⁵ C. albicans colony-forming units (CFU) in 0.1 mL of sterile saline via the lateral tail vein.
-
Treatment Initiation: Begin treatment with CSI-6 at a clinically relevant time point, typically 24 hours post-infection.
-
Vehicle Selection: Due to the likely hydrophobic nature of CSI-6, a vehicle such as 10% Solutol™ in sterile water or a suspension in 0.5% carboxymethyl cellulose may be appropriate.[3] Solubility and stability testing are required.
-
Route of Administration:
-
Intravenous (IV): For direct assessment of efficacy and pharmacokinetic profiling. Administer via the lateral tail vein.
-
Intraperitoneal (IP): A common route for experimental compounds, offering good systemic exposure.
-
Oral Gavage (PO): To assess oral bioavailability.
-
-
Dosage and Regimen:
-
Dose-Ranging Study: Initially, test a wide range of doses (e.g., 5, 25, 50 mg/kg) to determine a dose-response relationship.
-
Regimen: Administer once or twice daily for a period of 7-14 days, depending on the severity of the infection model.
-
Table 2: Key Endpoints for In Vivo Efficacy Studies
| Endpoint | Methodology | Purpose |
| Survival | Monitor mice daily for morbidity and mortality. | Primary endpoint for determining overall efficacy. |
| Fungal Burden | At study termination, harvest organs (kidneys, brain, spleen), homogenize, and plate serial dilutions on appropriate agar to determine CFU/gram of tissue. | Quantifies the reduction in fungal load in target organs. |
| Histopathology | Fix organ tissues in formalin, embed in paraffin, section, and stain with Gomori Methenamine Silver (GMS) or Periodic acid-Schiff (PAS). | Visualizes fungal morphology and tissue damage. |
| Biomarkers | Measure levels of cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates via ELISA. | Assesses the host inflammatory response to infection and treatment. |
-
Pharmacokinetics:
-
Administer a single dose of CSI-6 (e.g., IV and PO).
-
Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and analyze CSI-6 concentrations using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, half-life (t½), and bioavailability.[4]
-
-
Toxicology:
-
Administer CSI-6 daily to non-infected mice for the same duration as the efficacy study.
-
Monitor for clinical signs of toxicity (weight loss, behavioral changes).
-
At the end of the study, perform complete blood counts (CBC), serum chemistry analysis, and gross necropsy with histopathology of major organs.
-
Generalized Experimental Workflow
The following diagram outlines a typical workflow for the preclinical in vivo evaluation of a novel antifungal compound like CSI-6.
Caption: Generalized workflow for in vivo testing of CSI-6.
Conclusion
This compound presents a promising profile for a novel antifungal agent. While in vivo data is currently lacking, the protocols outlined here provide a robust framework for its evaluation in mouse models. Key starting points include establishing a suitable formulation, conducting dose-ranging toxicology studies, and then proceeding to efficacy testing in an established fungal infection model. Such studies are critical for determining the therapeutic potential of CSI-6 and its suitability for further preclinical and clinical development.
References
Application Notes and Protocols for High-Throughput Screening of Novel Chitin Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel chitin synthase (CHS) inhibitors. Chitin, an essential component of the fungal cell wall and insect exoskeleton, is absent in vertebrates, making its biosynthetic pathway an attractive target for the development of selective antifungal and insecticidal agents. Chitin synthases are the key enzymes in this pathway, catalyzing the polymerization of N-acetylglucosamine (GlcNAc).
Introduction to Chitin Synthase Inhibition Assays
The discovery of potent and specific chitin synthase inhibitors is a critical step in the development of new antifungal drugs and insecticides. High-throughput screening assays are essential for rapidly evaluating large compound libraries to identify promising lead candidates. The most common and HTS-amenable method is a non-radioactive, wheat germ agglutinin (WGA)-based assay that detects the synthesized chitin polymer.
Data Presentation: Potency of Known Chitin Synthase Inhibitors
The following tables summarize the inhibitory activities (IC50 values) of various compounds against different chitin synthase isozymes from several organisms. This data serves as a reference for comparing the potency of newly discovered inhibitors.
Table 1: IC50 Values of Nikkomycin Z against Fungal Chitin Synthases
| Fungal Species | Chitin Synthase Isozyme | IC50 (µM) | Reference |
| Candida albicans | CaChs1 | 15 | [1] |
| Candida albicans | CaChs2 | 0.8 | [1] |
| Candida albicans | CaChs3 | 13 | [1] |
| Saccharomyces cerevisiae | Chs3 | Specific inhibitor | [2] |
Table 2: IC50 Values of Polyoxin D against Fungal Chitin Synthases
| Fungal Species | Chitin Synthase Isozyme | Ki (µM) | Reference |
| Candida albicans | CaChs2 | 3.2 ± 1.4 | [3] |
| Mucor rouxii | Chitin Synthetase | 0.6 | [4] |
Table 3: IC50 Values of Novel Synthetic Inhibitors
| Compound ID | Fungal Species/Organism | Target | IC50 | Reference |
| IMB-D10 | Saccharomyces cerevisiae | Chs1 | 17.46 ± 3.39 µg/mL | [5] |
| IMB-D10 | Saccharomyces cerevisiae | Chs2 | 3.51 ± 1.35 µg/mL | [5] |
| IMB-D10 | Saccharomyces cerevisiae | Chs3 | 13.08 ± 2.08 µg/mL | [5] |
| IMB-F4 | Saccharomyces cerevisiae | Chs2 | 8.546 ± 1.42 µg/mL | [5] |
| IMB-F4 | Saccharomyces cerevisiae | Chs3 | 2.963 ± 1.42 µg/mL | [5] |
| Compound 20 (Maleimide derivative) | Sclerotinia sclerotiorum | CHS | 0.12 mM | [6][7] |
| Polyoxin B (control) | Sclerotinia sclerotiorum | CHS | 0.19 mM | [6][7] |
| Chitin synthase inhibitor 1 | Fungi | CHS | 0.12 mM | [8] |
| Chitin synthase inhibitor 4 | Valsa mali | CHS | EC50 = 0.71 µg/mL | [9] |
| Chitin synthase inhibitor 4 | Sclerotinia sclerotiorum | CHS | EC50 = 2.47 µg/mL | [9] |
| Ursolic acid | Saccharomyces cerevisiae | CHS II | 0.184 µg/mL | [6] |
| Obovatol | Saccharomyces cerevisiae | CHS II | 59 µg/mL | [6] |
| RO-09-3024 | Candida albicans | CaCHS1 | 0.14 nM |
Experimental Protocols
High-Throughput Screening Protocol for Chitin Synthase Activity (WGA-based)
This non-radioactive assay is based on the specific binding of wheat germ agglutinin (WGA) to chitin.[10][11] The synthesized chitin is captured on a WGA-coated microplate and subsequently detected using a horseradish peroxidase (HRP)-conjugated WGA, allowing for colorimetric quantification.
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
N-acetylglucosamine (GlcNAc)
-
Trypsin
-
Soybean Trypsin Inhibitor (STI)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme preparation (crude or purified chitin synthase)
-
WGA-HRP conjugate
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Add 100 µL of WGA solution (50 µg/mL in deionized water) to each well of a 96-well microtiter plate.
-
Incubate overnight at room temperature.
-
Wash the wells three times with deionized water to remove unbound WGA.
-
-
Blocking:
-
Add 300 µL of blocking buffer (20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5) to each well.
-
Incubate for 3 hours at room temperature.
-
Wash the wells five times with Tris-HCl buffer.
-
-
Enzyme Preparation and Pre-treatment:
-
Prepare a crude enzyme extract from fungal cells or use a purified chitin synthase enzyme.
-
To activate the zymogenic form of the enzyme, treat the enzyme preparation with trypsin (final concentration ~80 µg/mL) at 30°C for 30 minutes.
-
Stop the trypsin activity by adding a soybean trypsin inhibitor (final concentration ~120 µg/mL).
-
-
Inhibition Assay:
-
Add 25 µL of the pre-treated enzyme to each well.
-
Add 20 µL of extraction buffer.
-
Add 5 µL of the test compound at various concentrations (or solvent control).
-
Incubate at 37°C for 20 minutes with shaking.
-
-
Enzymatic Reaction:
-
Add 50 µL of the reaction mixture containing 5 mmol/L GlcNAc and 1 mmol/L UDP-GlcNAc in Tris-HCl buffer (pH 7.5) to each well.
-
Seal the plate and incubate at 37°C for 1-3 hours with gentle shaking.
-
-
Detection:
-
Wash the plate six times with ultrapure water to remove unreacted substrates.
-
Add 100 µL of WGA-HRP conjugate (diluted in blocking buffer) to each well.
-
Incubate for 30 minutes at 30°C.
-
Wash the plate five times with Tris-HCl buffer.
-
Add 100 µL of peroxidase substrate to each well and incubate until color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Screening Assay
A chemical-genetic approach can be employed to screen for compounds that specifically inhibit chitin synthesis in a cellular context.[5] This method utilizes fungal strains with genetic modifications that make them hypersensitive to chitin synthase inhibitors.
Principle:
Yeast mutants lacking a key glucan synthase gene (e.g., fks1Δ) are more reliant on the chitin synthesis pathway for cell wall integrity. These mutants exhibit increased sensitivity to chitin synthase inhibitors compared to wild-type strains.
Procedure:
-
Strain Preparation: Use a wild-type fungal strain and a glucan synthase mutant strain (e.g., S. cerevisiae BY4741 and fks1Δ).
-
Compound Plating: Dispense test compounds into 96-well plates at various concentrations.
-
Cell Inoculation: Inoculate the wells with either the wild-type or the mutant strain at a low cell density.
-
Incubation: Incubate the plates at an appropriate temperature until growth is observed in the control wells.
-
Growth Measurement: Measure cell growth by monitoring the optical density (OD600) or using a cell viability stain.
-
Hit Identification: Identify compounds that show significantly greater growth inhibition in the mutant strain compared to the wild-type strain. These "hits" are potential chitin synthesis inhibitors.
In Vivo Efficacy Models
Promising compounds identified from in vitro and cell-based screens should be evaluated in in vivo models of fungal infection to assess their therapeutic potential.
Mouse Model of Disseminated Candidiasis: [12]
-
Infection: Immunocompromised mice are infected intravenously with a lethal dose of Candida albicans.
-
Treatment: A treatment group receives the test compound, while a control group receives a vehicle. Treatment can be administered through various routes (e.g., intraperitoneal, oral).
-
Monitoring: Monitor the mice for survival and clinical signs of infection.
-
Endpoint Analysis: At the end of the study, or upon euthanasia, organs such as the kidneys can be harvested to determine the fungal burden (e.g., by plating homogenized tissue and counting colony-forming units).
Visualizations
Fungal Chitin Synthesis Signaling Pathways
The synthesis of chitin in fungi is tightly regulated by several signaling pathways that respond to cell cycle cues and environmental stresses. The High Osmolarity Glycerol (HOG), Protein Kinase C (PKC), and the Ca2+/calcineurin signaling pathways are key regulators of CHS gene expression and chitin synthase activity.[10]
Caption: Fungal chitin synthesis signaling pathways.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel chitin synthase inhibitors.
Caption: High-throughput screening workflow.
References
- 1. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nikkomycin Z is a specific inhibitor of Saccharomyces cerevisiae chitin synthase isozyme Chs3 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mucor rouxii by Polyoxin D: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]
- 5. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. psecommunity.org [psecommunity.org]
- 8. Chitin synthase inhibitor 1 - Ace Therapeutics [acetherapeutics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chitin biosynthesis in Candida albicans grown in vitro and in vivo and its inhibition by nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chitin Synthase Inhibitor 6 (CSI-6) Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chitin Synthase Inhibitor 6 (CSI-6) in their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-6) and what is its mechanism of action?
A1: this compound (CSI-6) is a potent and broad-spectrum antifungal compound.[1] Its primary mechanism of action is the competitive inhibition of chitin synthase, a crucial enzyme responsible for synthesizing chitin, an essential component of the fungal cell wall.[2] By binding to the active site of chitin synthase, CSI-6 blocks the polymerization of N-acetylglucosamine, leading to a compromised cell wall and ultimately, fungal cell death.[2]
Q2: What is the reported IC50 value for CSI-6?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound is 0.21 mM.[1] This value serves as a critical reference point for designing dose-response experiments.
Q3: What are the key signaling pathways involved in chitin synthesis that may be affected by CSI-6?
A3: Chitin synthesis in fungi is regulated by complex signaling pathways. The primary pathways include the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin signaling pathway.[3][4] Inhibition of chitin synthesis by CSI-6 can trigger compensatory responses through these pathways, which is an important consideration in experimental design and data interpretation.
Q4: Can CSI-6 be used in combination with other antifungal agents?
A4: Yes, research suggests that combining chitin synthase inhibitors with other antifungals, such as echinocandins (which target β-1,3-glucan synthesis), can have synergistic effects.[5][6] This approach targets multiple components of the fungal cell wall simultaneously, potentially leading to enhanced efficacy.
Quantitative Data Summary
For effective experimental design, a clear understanding of the key quantitative parameters of CSI-6 is essential. The table below summarizes the available data.
| Parameter | Value | Reference |
| IC50 | 0.21 mM | [1] |
| Molecular Formula | C24H25N3O6 | Vulcanchem |
| Molecular Weight | 451.47 g/mol | Vulcanchem |
Experimental Protocols
Below are detailed methodologies for key experiments to determine the optimal concentration of CSI-6.
Protocol 1: Dose-Response Curve to Determine Minimum Inhibitory Concentration (MIC)
This protocol outlines the steps to determine the MIC of CSI-6 against a specific fungal strain using a broth microdilution assay.
Materials:
-
This compound (CSI-6)
-
Fungal strain of interest
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Prepare CSI-6 Stock Solution: Dissolve CSI-6 in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Fungal Inoculum: Culture the fungal strain and adjust the concentration to a final density of 0.5 - 2.5 x 10^3 cells/mL in the growth medium.
-
Serial Dilutions: Perform a two-fold serial dilution of the CSI-6 stock solution in the 96-well plate using the growth medium. The final concentration range should bracket the expected MIC. A typical range to start with could be from 1 mM down to 0.0078 mM.
-
Inoculation: Add the fungal inoculum to each well containing the CSI-6 dilutions.
-
Controls:
-
Positive Control: Fungal inoculum without any CSI-6.
-
Negative Control: Growth medium only (no fungi, no CSI-6).
-
Solvent Control: Fungal inoculum with the highest concentration of DMSO used in the dilutions.
-
-
Incubation: Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of CSI-6 that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol 2: Fungal Cell Viability Assay (MTT Assay)
This assay provides a quantitative measure of cell viability following treatment with CSI-6.
Materials:
-
Fungal cells treated with a range of CSI-6 concentrations (from the MIC experiment)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate)
-
96-well plates
-
Microplate reader
Procedure:
-
Treat Cells: Culture fungal cells in a 96-well plate and treat with the desired concentrations of CSI-6 for a predetermined time.
-
Add MTT: Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at the optimal growth temperature.
-
Solubilize Formazan: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability compared to the untreated control.
Protocol 3: Chitin Quantification Assay (Calcofluor White Staining)
This method allows for the quantification of chitin content in fungal cell walls after treatment with CSI-6.
Materials:
-
Fungal cells treated with CSI-6
-
Calcofluor White M2R solution (1 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
-
Black 96-well plates with clear bottoms
Procedure:
-
Cell Treatment and Harvesting: Treat fungal cells with various concentrations of CSI-6. After the incubation period, harvest the cells by centrifugation and wash them with PBS.
-
Staining: Resuspend the cell pellets in a solution of Calcofluor White in PBS (final concentration of ~10 µg/mL). Incubate in the dark for 15-30 minutes.
-
Washing: Centrifuge the stained cells and wash twice with PBS to remove excess stain.
-
Fluorescence Measurement: Resuspend the cells in PBS and transfer to a black 96-well plate. Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~435 nm.
-
Data Analysis: A decrease in fluorescence intensity compared to the untreated control indicates a reduction in chitin content.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of fungal growth, even at high CSI-6 concentrations. | 1. Inactive CSI-6. 2. Resistant fungal strain. 3. Incorrect experimental setup. | 1. Verify the purity and activity of your CSI-6 stock. 2. Test a known susceptible control strain. 3. Double-check all reagent concentrations, incubation times, and temperatures. |
| Inconsistent results between replicates. | 1. Pipetting errors. 2. Uneven cell distribution in the inoculum. 3. Edge effects in the 96-well plate. | 1. Use calibrated pipettes and ensure proper mixing. 2. Thoroughly vortex the fungal suspension before inoculation. 3. Avoid using the outer wells of the plate or fill them with sterile medium. |
| "Paradoxical" growth at high CSI-6 concentrations. | Fungal stress response leading to compensatory mechanisms (e.g., upregulation of alternative cell wall components).[7][8] | 1. Analyze a wider range of concentrations to fully characterize the dose-response curve. 2. Investigate changes in other cell wall components (e.g., β-glucans). 3. Consider combination therapy with an inhibitor of the compensatory pathway. |
| CSI-6 precipitates in the culture medium. | Poor solubility of CSI-6 in aqueous solutions. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells. 2. Prepare fresh dilutions of CSI-6 for each experiment. 3. Test different solvents for the stock solution if DMSO is problematic. |
Visualizations
Caption: Signaling pathway of Chitin Synthase inhibition by CSI-6.
Caption: Experimental workflow for optimizing CSI-6 concentration.
Caption: Troubleshooting logic for CSI-6 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Chitin Synthase Inhibitor 6 (CSI-6)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common issues encountered with the solubility of Chitin Synthase Inhibitor 6 (CSI-6). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-6)?
A1: this compound (CSI-6) is a synthetic, small molecule compound that acts as a competitive inhibitor of the enzyme chitin synthase.[1] Its molecular formula is C24H25N3O6, and it has a molecular weight of 451.47 g/mol .[1] CSI-6 is classified as a peptidyl nucleoside analog, similar in structure to naturally occurring antifungal agents like Nikkomycin Z and Polyoxin D.[1]
Q2: What is the mechanism of action of CSI-6?
A2: CSI-6 functions by binding to the active site of chitin synthase, the enzyme responsible for synthesizing chitin, an essential component of the fungal cell wall.[1] By competitively inhibiting the binding of the natural substrate, UDP-N-acetylglucosamine, CSI-6 disrupts cell wall formation, leading to cell lysis and fungal death.[1]
Q3: I am having trouble dissolving CSI-6. What are the recommended solvents?
Q4: My CSI-6, dissolved in DMSO, is precipitating when I add it to my aqueous buffer. What can I do?
A4: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of CSI-6 in your assay.
-
Reduce the percentage of DMSO: Aim to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, as higher concentrations can be toxic to cells and may affect enzyme activity.[4][5]
-
Use a serial dilution approach: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in your aqueous buffer. This gradual decrease in solvent polarity can sometimes prevent precipitation.
-
Consider co-solvents: In some cases, the addition of a small amount of a less polar, water-miscible co-solvent to your buffer system can help to maintain solubility. However, the compatibility of any co-solvent with your experimental system must be validated.
-
Gentle warming: In some instances, gently warming the solution (e.g., to 37°C) can aid in dissolution. However, be cautious as excessive heat can degrade the compound.
Q5: How should I store my CSI-6 solutions?
A5: For long-term storage, it is recommended to store CSI-6 as a dry powder at -20°C. Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[6]
Troubleshooting Guide: CSI-6 Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges with CSI-6.
| Issue | Possible Cause | Recommended Solution |
| CSI-6 powder will not dissolve in the chosen solvent. | The solvent may not be appropriate for CSI-6, or the concentration is too high. | Start with a small amount of powder and incrementally add the solvent while vortexing or sonicating. If dissolution is still not achieved, try a different solvent. For initial testing, DMSO is a good starting point for creating a concentrated stock solution. |
| Precipitation occurs upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of CSI-6 is lower than the final concentration being prepared. | Lower the final concentration of CSI-6. Reduce the volume of the DMSO stock added to the aqueous buffer. Prepare intermediate dilutions in a mixture of DMSO and the aqueous buffer before the final dilution. |
| Inconsistent results in biological assays. | The compound may not be fully dissolved, leading to variability in the actual concentration. | Visually inspect your solutions for any precipitate, both in the stock and final working solutions. If necessary, centrifuge the solution and measure the concentration in the supernatant to determine the actual soluble concentration. |
| Loss of compound activity over time. | The compound may be unstable in the chosen solvent or at the storage temperature. | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. Protect from light if the compound is light-sensitive. |
Experimental Protocols
Protocol for Determining the Kinetic Solubility of CSI-6
This protocol provides a general method for assessing the kinetic solubility of CSI-6, which is a common practice in early-stage drug discovery.
Materials:
-
This compound (CSI-6) powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh a small amount of CSI-6 and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Addition to Aqueous Buffer: In a 96-well microplate, add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of PBS (e.g., 98 µL). This will result in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking. This allows the system to reach a state of kinetic equilibrium.
-
Detection of Precipitation: After incubation, visually inspect each well for any signs of precipitation. For a more quantitative measure, read the absorbance of each well at a wavelength where the precipitate scatters light (e.g., 620 nm). An increase in absorbance indicates precipitation.
-
Quantification of Soluble Compound (Optional but Recommended): To determine the concentration of the soluble compound, centrifuge the microplate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of CSI-6 using a suitable analytical method, such as HPLC with a standard curve.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Visualizations
References
Technical Support Center: Overcoming Resistance to Chitin Synthase Inhibitor 6
Welcome to the technical support center for Chitin Synthase Inhibitor 6 (CSI-6). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding resistance to CSI-6 in fungal species.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-6) and what is its mechanism of action?
This compound is a synthetic, peptidyl nucleoside analog with the molecular formula C24H25N3O6.[1] It functions as a competitive inhibitor of chitin synthase, a crucial enzyme for fungal cell wall integrity.[1] CSI-6 binds to the active site of the enzyme, preventing the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin.[1] This disruption of chitin synthesis leads to a compromised cell wall and subsequent fungal cell lysis.[1] CSI-6 has demonstrated broad-spectrum antifungal activity and has a reported IC50 of 0.21 mM.[1][2]
Q2: My fungal strain is showing reduced susceptibility to CSI-6. What are the potential mechanisms of resistance?
Resistance to chitin synthase inhibitors like CSI-6 can arise through several mechanisms:
-
Compensatory Upregulation of Chitin Synthesis: Fungi can respond to cell wall stress by increasing the overall production of chitin. This is a well-documented "salvage" mechanism where the cell attempts to overcome the inhibition by synthesizing more of the target polymer.[3][4] This response is often mediated by signaling pathways such as the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin pathways.[4][5][6]
-
Functional Redundancy of Chitin Synthase Isoforms: Fungal genomes often contain multiple genes encoding different chitin synthase (CHS) enzymes.[3] These isoforms may have overlapping functions, and some may be inherently less sensitive to CSI-6.[3] Upregulation of a less susceptible CHS isoform can compensate for the inhibition of a more sensitive one.[7]
-
Increased Drug Efflux: Fungal cells can actively pump CSI-6 out of the cytoplasm using efflux pumps. The two major families of transporters involved in this process are the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[8][9][10] Overexpression of genes encoding these transporters is a common mechanism of antifungal resistance.[10]
-
Target Site Modification: Although not yet specifically documented for CSI-6, mutations in the CHS gene leading to alterations in the inhibitor's binding site on the chitin synthase enzyme could reduce its efficacy. This is a common resistance mechanism for other enzyme-targeting antimicrobial agents.
Q3: How can I overcome or mitigate resistance to CSI-6 in my experiments?
Several strategies can be employed to counteract resistance to CSI-6:
-
Combination Therapy: The most promising approach is to use CSI-6 in combination with other antifungal agents that target different cellular pathways. A particularly effective strategy is to combine CSI-6 with a β-1,3-glucan synthase inhibitor, such as an echinocandin (e.g., caspofungin).[1][4] This dual targeting of the two primary structural polysaccharides of the fungal cell wall can create a synergistic effect, preventing the cell from compensating for the loss of one component by overproducing the other.[1][4]
-
Inhibition of Stress Response Pathways: Targeting the signaling pathways that regulate the compensatory upregulation of chitin synthesis can also be effective. For example, the use of calcineurin inhibitors (e.g., FK506, cyclosporin A) has been shown to prevent the paradoxical growth of some fungi in the presence of cell wall-active drugs.[5][6]
-
Efflux Pump Inhibition: While less common in routine research, the use of efflux pump inhibitors (EPIs) could potentially restore susceptibility to CSI-6 in resistant strains. This is an active area of drug development research.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Complete lack of CSI-6 activity against the fungal strain. | 1. Intrinsic resistance of the fungal species. 2. Degradation of the CSI-6 compound. 3. Incorrect assay conditions. | 1. Test CSI-6 against a known susceptible control strain. 2. Verify the integrity and purity of your CSI-6 stock. 3. Optimize assay parameters such as pH, temperature, and incubation time. |
| Gradual loss of CSI-6 efficacy over time (acquired resistance). | 1. Selection of resistant subpopulations. 2. Upregulation of efflux pumps or chitin synthesis pathways. | 1. Perform antifungal susceptibility testing on single-colony isolates to check for heterogeneous populations. 2. Analyze the expression of key CHS and efflux pump genes (e.g., via qPCR). 3. Attempt to re-sensitize the strain by growing it in a drug-free medium for several passages. |
| Variability in experimental results with CSI-6. | 1. Inconsistent inoculum preparation. 2. Slight variations in media composition. 3. Edge effects in microtiter plates. | 1. Standardize your inoculum preparation protocol (e.g., using a spectrophotometer or hemocytometer). 2. Use a consistent source and batch of growth media. 3. Properly seal plates and avoid using the outermost wells for critical measurements. |
Data Presentation
Table 1: Synergistic Antifungal Activity of CSI-6 with Caspofungin against Candida albicans
| Treatment | Chitin Content Reduction | β-1,6-Glucan Content Reduction |
| CSI-6 (monotherapy) | Not specified | Not specified |
| Caspofungin (monotherapy) | Not specified | Not specified |
| CSI-6 + Caspofungin | 73% | 81% |
This table summarizes the synergistic effect of combining CSI-6 and caspofungin on the cell wall components of C. albicans, as reported in the literature.[1]
Table 2: Example of Checkerboard Assay Results for Synergy Testing
| CSI-6 (µg/mL) | Caspofungin (µg/mL) | Fungal Growth (+/-) |
| 16 (MIC) | 0 | + |
| 8 | 0.015 | + |
| 4 | 0.03 | + |
| 2 | 0.06 | - |
| 1 | 0.125 | - |
| 0.5 | 0.25 | + |
| 0 | 0.5 (MIC) | + |
This is a hypothetical representation of a checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 indicates synergy.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for CSI-6
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Further dilute this suspension in the test medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).
-
-
Drug Dilution:
-
Prepare a stock solution of CSI-6 in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of CSI-6 in a 96-well microtiter plate using the test medium to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.
-
-
Reading the Results:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of CSI-6 that causes a significant inhibition of growth (e.g., 50% or 100% reduction) compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.
-
Protocol 2: Non-Radioactive Chitin Synthase Activity Assay
This assay is based on the specific binding of Wheat Germ Agglutinin (WGA) to chitin.[11][12]
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with WGA solution (e.g., 50 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the wells with PBS to remove unbound WGA.
-
Block the wells with a blocking buffer (e.g., 2% BSA in Tris-HCl) for at least 1 hour at room temperature.[13]
-
-
Enzyme Preparation:
-
Prepare a crude cell-free extract from the fungal strain of interest by mechanical disruption (e.g., bead beating) in a suitable buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the chitin synthase enzymes.
-
-
Enzymatic Reaction:
-
In the WGA-coated plate, add the reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
UDP-GlcNAc (the substrate)
-
MgCl2 (a cofactor)
-
The cell-free extract
-
Varying concentrations of CSI-6 or a vehicle control.
-
-
Incubate the plate at 37°C for 1-2 hours to allow for chitin synthesis. The newly synthesized chitin will be captured by the WGA-coated surface.
-
-
Detection:
-
Wash the wells to remove the reaction mixture.
-
Add a WGA-Horseradish Peroxidase (HRP) conjugate and incubate for 1 hour.
-
Wash the wells again to remove unbound conjugate.
-
Add an HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength (e.g., 600 nm).[11] The signal intensity is proportional to the amount of chitin synthesized.
-
Visualizations
Caption: Mechanism of action of this compound (CSI-6).
Caption: Key mechanisms of fungal resistance to CSI-6.
Caption: Experimental workflow for investigating and overcoming CSI-6 resistance.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]
- 4. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Fungal ATP-binding cassette (ABC) transporters in drug resistance & detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotechmedjournal.com [biotechmedjournal.com]
- 11. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
Technical Support Center: Chitin Synthase Inhibitor 6 (CSI-6)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Chitin Synthase Inhibitor 6 (CSI-6). The information is designed to help address potential experimental challenges, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (CSI-6)?
A1: this compound (CSI-6) is a potent and specific competitive inhibitor of chitin synthase.[1][2] It functions by binding to the active site of the enzyme, thereby preventing the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin, a critical component of the fungal cell wall.[1][3] This disruption of chitin synthesis leads to a weakened cell wall, making fungal cells susceptible to osmotic stress and lysis.[1]
Q2: I am observing significant cytotoxicity in my mammalian cell line treated with CSI-6, which should not express chitin synthase. What could be the cause?
A2: While CSI-6 is designed to be specific for fungal chitin synthase, off-target effects can occur in mammalian cells, especially at higher concentrations. Nucleoside analog-based inhibitors can sometimes interact with other cellular enzymes that bind nucleotides, such as kinases or polymerases. We recommend performing a dose-response experiment to determine the cytotoxic concentration and using the lowest effective concentration for your fungal inhibition experiments. Additionally, consider performing a kinase profiling assay to identify potential off-target kinases.
Q3: My experimental results with CSI-6 are inconsistent across different batches of the inhibitor. What should I do?
A3: Inconsistent results can arise from variability in the purity and stability of the compound. We recommend the following:
-
Verify Purity: Ensure that the purity of each batch of CSI-6 is verified, for example, by HPLC.
-
Proper Storage: Store CSI-6 as recommended on the datasheet, typically at -20°C or -80°C in a desiccated environment to prevent degradation.
-
Fresh Solutions: Prepare fresh stock solutions of CSI-6 in the recommended solvent (e.g., DMSO) for each experiment, as repeated freeze-thaw cycles can degrade the compound.
Q4: I am observing unexpected changes in cell signaling pathways (e.g., phosphorylation of certain proteins) that are unrelated to chitin synthesis. How can I investigate this?
A4: This strongly suggests an off-target effect. A common off-target of small molecule inhibitors is the kinome. We recommend performing a Western blot analysis to confirm the phosphorylation changes. If confirmed, a broad-spectrum kinase inhibition assay can help identify the specific off-target kinases. The results of such an assay can guide you in interpreting your data and may necessitate the use of a more specific inhibitor or a different experimental approach.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with CSI-6.
Issue 1: Higher than expected cytotoxicity in non-target cells.
This workflow will guide you through the steps to diagnose and mitigate unexpected cytotoxicity.
Caption: Workflow for troubleshooting unexpected cytotoxicity with CSI-6.
Issue 2: Inconsistent antifungal activity or unexpected morphological changes.
This workflow helps to address variability in the expected on-target effects of CSI-6.
Caption: Workflow for addressing inconsistent antifungal effects of CSI-6.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of CSI-6 against its primary target and provides hypothetical data on potential off-target kinases, which should be experimentally determined if off-target effects are suspected.
| Target | IC50 / Ki | Cell Line / Assay Condition | Reference / Note |
| On-Target | |||
| Chitin Synthase 2 (S. cerevisiae) | IC50: 0.21 mM | In vitro enzyme assay | [1][2] |
| Chitin Synthase (C. albicans) | Ki: 1.5 µM (for Nikkomycin Z) | Purified recombinant CaChs2 | [4] (Used as a proxy) |
| Hypothetical Off-Targets | |||
| Cyclin-Dependent Kinase 4 (CDK4) | IC50: 15 µM | In vitro kinase assay | Hypothetical |
| Cyclin-Dependent Kinase 6 (CDK6) | IC50: 25 µM | In vitro kinase assay | Hypothetical |
Experimental Protocols
Western Blotting for Off-Target Kinase Pathway Activation
This protocol is to verify if a suspected off-target kinase pathway is activated or inhibited by CSI-6 treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[5]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6][7]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST.[6]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.[5]
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.[5]
-
Analyze band intensities relative to a loading control like actin.
-
In Vitro Kinase Inhibition Assay
This protocol is to determine if CSI-6 directly inhibits the activity of a suspected off-target kinase.
Materials:
-
Recombinant active kinase (e.g., CDK4/Cyclin D1).
-
Kinase-specific substrate (e.g., Rb protein).
-
Kinase buffer.
-
ATP.
-
CSI-6 at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer.
-
Add CSI-6 at a range of concentrations (and a vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Plot the kinase activity against the CSI-6 concentration to determine the IC50 value.
MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic concentration of CSI-6 on a mammalian cell line.
Materials:
-
Mammalian cell line of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
CSI-6 at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or isopropanol with HCl).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CSI-6 (and a vehicle control) and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50.
Signaling Pathway Diagram
The following diagram illustrates a hypothetical off-target effect of CSI-6 on the CDK4/6-Rb pathway, a critical regulator of the cell cycle.
Caption: Hypothetical inhibition of CDK4/6 by CSI-6 as an off-target effect.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad.com [bio-rad.com]
Optimizing incubation time for Chitin synthase inhibitor 6 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Chitin Synthase Inhibitor 6 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and broad-spectrum antifungal agent that targets chitin synthase (CHS).[1][2] Chitin is an essential polysaccharide, a polymer of β-(1,4)-linked N-acetylglucosamine, that provides structural integrity to the fungal cell wall.[3][4] This inhibitor acts by competitively binding to the active site of chitin synthase, preventing the polymerization of the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).[3] The disruption of chitin synthesis leads to a compromised cell wall, ultimately causing fungal cell lysis and death.[3]
Q2: What is a typical starting concentration for this compound?
A good starting point for determining the optimal concentration in your experiments is based on its IC50 value, which is 0.21 mM.[1][3] However, the optimal concentration can vary depending on the fungal species, cell density, and experimental conditions. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific model system.
Q3: How long should I incubate my fungal cultures with this compound?
The optimal incubation time is dependent on several factors, including the fungal species, its growth rate, and the desired experimental outcome (e.g., determining the minimum inhibitory concentration (MIC), observing morphological changes, or assessing synergistic effects). For antifungal susceptibility testing of yeast like Candida species, a 24-hour incubation is often sufficient.[5] For molds such as Aspergillus, incubation times of 48 hours or longer may be necessary.[5][6] It is crucial to include appropriate controls and to monitor the experiment at multiple time points to determine the ideal incubation period.
Q4: Can this compound be used in combination with other antifungal agents?
Yes, this compound has shown synergistic effects when used in combination with other antifungals, such as echinocandins (e.g., caspofungin).[3] This is because they target different components of the fungal cell wall; this compound disrupts chitin synthesis, while echinocandins inhibit β-1,3-glucan synthesis.[7] This dual disruption makes the fungal cell wall more susceptible to osmotic stress.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor | Inappropriate incubation time: The incubation period may be too short for the inhibitor to exert its effect, especially for slower-growing fungi. | Optimize incubation time: Perform a time-course experiment, assessing the effects at 24, 48, and 72 hours. For some molds, even longer incubation periods may be required.[5][6] |
| Suboptimal inhibitor concentration: The concentration of the inhibitor may be too low to effectively inhibit chitin synthase in your specific fungal strain. | Perform a dose-response curve: Test a range of concentrations around the reported IC50 of 0.21 mM to determine the minimal effective concentration for your experimental setup. | |
| Inhibitor degradation: The inhibitor may not be stable under your experimental conditions (e.g., temperature, pH). | Consult the manufacturer's guidelines: Ensure that the storage and handling of the inhibitor are in accordance with the manufacturer's recommendations. Prepare fresh solutions for each experiment. | |
| High variability in results between experiments | Inconsistent inoculum size: Variation in the initial number of fungal cells can lead to inconsistent results. | Standardize inoculum preparation: Use a spectrophotometer or hemocytometer to ensure a consistent starting cell density for each experiment. |
| Inconsistent incubation conditions: Fluctuations in temperature or humidity can affect fungal growth and inhibitor efficacy. | Maintain consistent incubation conditions: Use a calibrated incubator and monitor conditions regularly. | |
| Unexpected morphological changes in fungi | Compensatory stress responses: At sub-inhibitory concentrations, some fungi may exhibit hyperbranching or cell wall thickening as a stress response.[3] | Correlate with viability: Use a viability stain (e.g., propidium iodide) to determine if the morphological changes are associated with cell death. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate.
-
Prepare a suspension of fungal cells in sterile saline or RPMI 1640 medium.
-
Adjust the cell density to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the inhibitor in a 96-well microtiter plate containing RPMI 1640 medium to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no inhibitor) and a sterility control (no inoculum).
-
Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C for Candida albicans).
-
-
Reading the Results:
-
Examine the plate visually or using a spectrophotometer at 24 and 48 hours.[8]
-
The MIC is the lowest concentration of the inhibitor that causes a significant inhibition of growth compared to the growth control.
-
Protocol 2: Time-Course Analysis of Inhibitor Efficacy
-
Experimental Setup:
-
Prepare fungal cultures in liquid medium.
-
Add this compound at a predetermined effective concentration (e.g., 2x MIC).
-
Include an untreated control culture.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots from both the treated and control cultures.
-
-
Assessment of Viability:
-
Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of colony-forming units (CFUs).
-
Alternatively, use a viability stain and fluorescence microscopy or flow cytometry.
-
-
Data Analysis:
-
Plot the log CFU/mL or percentage of viable cells against time to visualize the killing kinetics of the inhibitor.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chitin synthase inhibitor 9 | TargetMol [targetmol.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Time of Incubation for Antifungal Susceptibility Testing of Aspergillus fumigatus: Can MIC Values Be Obtained at 24 Hours? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
How to minimize variability in Chitin synthase inhibitor 6 experiments
Welcome to the technical support center for Chitin Synthase Inhibitor 6 (CSI-6). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their experiments involving CSI-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-6) and what is its mechanism of action?
This compound is a synthetic, broad-spectrum antifungal compound.[1] Its molecular formula is C24H25N3O6 and it has a molecular weight of 451.47 g/mol . CSI-6 functions as a competitive inhibitor of chitin synthase (CHS), a crucial enzyme in the fungal cell wall biosynthesis pathway.[2] Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is essential for maintaining the structural integrity of the fungal cell wall. By binding to the active site of chitin synthase, CSI-6 blocks the polymerization of the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). This disruption of chitin synthesis leads to a weakened cell wall, ultimately causing fungal cell lysis.[2]
Q2: What are the primary applications of CSI-6 in research?
CSI-6 is a valuable tool for a variety of research applications, including:
-
Antifungal drug development: As a potent inhibitor of a fungus-specific target, CSI-6 is investigated for its potential as a standalone or combination antifungal therapy.
-
Studying fungal cell wall dynamics: Researchers use CSI-6 to understand the role of chitin in fungal growth, morphogenesis, and stress responses.
-
Investigating synergistic effects: CSI-6 is often used in combination with other antifungal agents, such as echinocandins (e.g., caspofungin), to study synergistic interactions that target multiple components of the fungal cell wall.[3]
Q3: How should I store and handle CSI-6?
For optimal stability, CSI-6 powder should be stored at -20°C for up to three years.[4] When dissolved in a solvent, the solution should be stored at -80°C for up to one year.[4] It is recommended to prepare fresh dilutions for each experiment to minimize degradation. The choice of solvent will depend on the specific experimental requirements, but DMSO is a common choice for initial stock solutions.
Troubleshooting Guide
Variability in experimental results can be a significant challenge. This guide addresses common issues encountered during experiments with CSI-6.
Issue 1: Inconsistent or No Inhibition of Fungal Growth
Q: I am not observing the expected inhibition of fungal growth in my experiments. What could be the cause?
A: Several factors could contribute to a lack of inhibitory effect. Consider the following:
-
Inhibitor Concentration: The effective concentration of CSI-6 can vary between fungal species and even strains. It is crucial to perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific fungal isolate.
-
Fungal Growth Phase: The susceptibility of fungi to chitin synthase inhibitors can be dependent on their growth phase. Experiments should be initiated with actively growing cultures, typically in the exponential growth phase, as chitin synthesis is most active during this period.[5]
-
Compensatory Mechanisms: Fungi can activate compensatory pathways in response to cell wall stress. For example, inhibition of chitin synthesis can sometimes lead to an upregulation of β-glucan synthesis to maintain cell wall integrity.[3] This can mask the inhibitory effect of CSI-6. Consider co-treatment with an inhibitor of β-glucan synthesis, like caspofungin, to overcome this.[6][7]
-
Inhibitor Stability: Ensure that your CSI-6 stock solution has been stored correctly and that working solutions are freshly prepared.
Issue 2: High Background in Chitin Synthase Activity Assay
Q: My in vitro chitin synthase activity assay shows high background, making it difficult to measure inhibition accurately. How can I reduce this?
A: High background in a nonradioactive chitin synthase assay can often be attributed to non-specific binding or the presence of endogenous chitin. Here are some troubleshooting steps:
-
Blocking: Ensure that the wells of your microtiter plate are sufficiently blocked to prevent non-specific binding of reagents. Bovine serum albumin (BSA) is commonly used for this purpose.[8]
-
Washing Steps: Thorough washing between steps is critical to remove unbound reagents. Increase the number and vigor of your wash steps.
-
Boiled Enzyme Control: Always include a control with boiled (heat-inactivated) enzyme extract. This will help you determine the level of background signal that is not due to enzymatic activity.[9]
-
Endogenous Chitin: Crude enzyme preparations may contain endogenous chitin. While difficult to eliminate completely, using a boiled enzyme control will help to account for this.
Issue 3: Variability in IC50 Values
Q: I am getting inconsistent IC50 values for CSI-6 in my chitin synthase inhibition assays. What could be causing this variability?
A: Inconsistent IC50 values can arise from several experimental variables:
-
Enzyme Preparation: The activity of the chitin synthase in your crude extract can vary between preparations. It is important to standardize your enzyme extraction protocol and to measure the protein concentration of each batch to ensure you are using a consistent amount of enzyme in each assay.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure that the concentration of UDP-GlcNAc is kept constant across all experiments.
-
Incubation Times and Temperatures: Adhere strictly to the optimized incubation times and temperatures for the enzymatic reaction. Deviations can significantly impact the reaction rate and, consequently, the calculated IC50 value.
-
Cell Seeding Density: In cell-based assays, the initial cell density can influence the apparent IC50 value.[10] Standardize the inoculum size for all experiments.
Data Presentation
Table 1: Properties of this compound (CSI-6)
| Property | Value | Reference |
| Molecular Formula | C24H25N3O6 | [2] |
| Molecular Weight | 451.47 g/mol | [2] |
| Target Enzyme | Chitin Synthase (CHS) | [1] |
| IC50 | 0.21 mM | [1] |
| Antifungal Spectrum | Broad-spectrum | [1] |
Table 2: Effective Concentrations of Chitin Synthase Inhibitors Against Various Fungi
Note: Data for CSI-6 against specific fungal species is limited. The following table provides examples of effective concentrations for other chitin synthase inhibitors to serve as a starting point for dose-response experiments.
| Fungal Species | Inhibitor | Concentration Range (µg/mL) | Effect | Reference |
| Candida albicans | Nikkomycin Z | 0.15 - 16 | Synergistic with caspofungin | [11] |
| Aspergillus fumigatus | Nikkomycin Z | 0.15 - 16 | Synergistic with caspofungin | [6] |
| Candida albicans | IMB-D10 | 12.5 - 25 | Reduced chitin content | [12] |
| Candida albicans | IMB-F4 | 12.5 - 25 | Reduced chitin content | [12] |
Experimental Protocols
Protocol 1: In Vitro Chitin Synthase Activity Assay (Nonradioactive)
This protocol is adapted from a method utilizing wheat germ agglutinin (WGA) to capture the newly synthesized chitin.[9][13]
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Crude chitin synthase enzyme extract (see Protocol 3)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
N-acetylglucosamine (GlcNAc)
-
CSI-6
-
Tris-HCl buffer
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with WGA solution (e.g., 50 µg/mL in water) and incubate overnight at room temperature.
-
Washing: Wash the plate thoroughly with water to remove unbound WGA.
-
Blocking: Block the wells with a BSA solution (e.g., 1% w/v in Tris-HCl buffer) for at least 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, GlcNAc, and UDP-GlcNAc.
-
Inhibitor Addition: Add varying concentrations of CSI-6 (dissolved in an appropriate solvent) to the wells. Include a solvent-only control.
-
Enzyme Addition: Add the crude chitin synthase enzyme extract to the wells to initiate the reaction. Include a boiled enzyme control for background measurement.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Washing: Stop the reaction by washing the plate extensively with water.
-
WGA-HRP Addition: Add WGA-HRP solution to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate to remove unbound WGA-HRP.
-
Detection: Add TMB substrate and incubate until a color change is observed. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each CSI-6 concentration relative to the solvent control and determine the IC50 value.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
96-well microtiter plates
-
Fungal culture
-
Appropriate growth medium (e.g., RPMI-1640)
-
CSI-6
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to a defined cell density (e.g., 1-5 x 10^5 cells/mL).
-
Serial Dilution of CSI-6: Perform a serial two-fold dilution of CSI-6 in the growth medium directly in the 96-well plate.
-
Inoculation: Add the fungal inoculum to each well containing the CSI-6 dilutions. Include a drug-free control well (positive control for growth) and an uninoculated well (negative control).
-
Incubation: Incubate the plate at the optimal growth temperature for the fungus (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of CSI-6 that causes a significant inhibition of visible growth compared to the drug-free control. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: Preparation of Crude Chitin Synthase Enzyme Extract
Materials:
-
Fungal mycelia
-
Extraction buffer (e.g., Tris-HCl with protease inhibitors)
-
Liquid nitrogen or glass beads
-
Centrifuge
Procedure:
-
Harvesting Mycelia: Grow the fungus in liquid culture to the desired growth phase and harvest the mycelia by filtration or centrifugation.
-
Cell Lysis: Disrupt the fungal cells to release the intracellular contents. This can be achieved by grinding the mycelia in a mortar and pestle with liquid nitrogen or by vortexing with glass beads.
-
Extraction: Resuspend the lysed cells in a cold extraction buffer.
-
Centrifugation: Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to remove cell debris.
-
Microsomal Fraction Isolation: Centrifuge the supernatant from the previous step at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is enriched in chitin synthase.
-
Resuspension: Resuspend the microsomal pellet in a small volume of extraction buffer. This is your crude enzyme extract.
-
Protein Quantification: Determine the protein concentration of the extract using a standard method (e.g., Bradford assay) to normalize enzyme activity.
-
Storage: Store the enzyme extract in aliquots at -80°C.
Visualizations
Caption: Signaling pathways regulating chitin synthesis in response to cell wall stress.
Caption: Experimental workflow for evaluating the efficacy of CSI-6.
Caption: Troubleshooting logic for common issues in CSI-6 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elevated Chitin Content Reduces the Susceptibility of Candida Species to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitin synthase inhibitor 9 | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Chitin synthase inhibitor 6 degradation and storage conditions
This technical support guide provides essential information on the storage, stability, and troubleshooting for Chitin Synthase Inhibator 6 (CSI6). Please read this guide carefully to ensure the optimal performance and longevity of the inhibitor in your experiments.
Core Properties of Chitin Synthase Inhibitor 6
This compound is a potent, broad-spectrum antifungal agent that targets chitin synthase (CHS), a crucial enzyme for fungal cell wall integrity.[1] It is classified as a peptidyl nucleoside analog and has a molecular formula of C₂₄H₂₅N₃O₆ and a molecular weight of 451.47 g/mol .[2] Its inhibitory action is achieved by competitively binding to the enzyme's active site, blocking the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin, which leads to cell wall defects and fungal cell lysis.[2]
Chemical Structure (2D)
(Note: This 2D representation is based on the available InChI identifier. The exact stereochemistry is proprietary.)
Storage and Handling Recommendations
Proper storage is critical to maintain the stability and activity of this compound. Below is a summary of recommended storage conditions based on vendor data.
| Format | Storage Temperature | Recommended Duration | Source(s) |
| Powder (Lyophilized) | -20°C | Up to 3 years | Vendor Data |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Vendor Data |
Best Practices for Handling:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to dissolve the entire vial of powdered inhibitor in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. This stock solution should then be divided into smaller, single-use aliquots and stored at -80°C.
-
Solvent Choice: Use only high-purity, anhydrous-grade solvents (e.g., DMSO, DMF, or ethanol) to prepare stock solutions. The presence of water can promote hydrolysis over time.
-
Protection from Light: Store both powdered compound and stock solutions in amber vials or protect them from light to minimize the risk of photodegradation.
Troubleshooting Guide & FAQs
This section addresses common issues researchers may encounter and provides potential explanations and solutions.
FAQs
Q1: My inhibitor seems to have lost its activity. What could be the cause?
A loss of activity is often due to chemical degradation. Based on the structure of this compound, several potential degradation pathways could be involved, especially with improper storage:
-
Hydrolysis: The molecule contains two amide bonds. While amides are generally more stable than esters, they can undergo hydrolysis under strongly acidic or basic conditions, or over extended periods in aqueous solutions. This would cleave the molecule, rendering it inactive.
-
Oxidation: The aromatic rings and the ether linkage could be susceptible to oxidation, especially if exposed to air and light for prolonged periods in solution.
-
Photodegradation: Heterocyclic and aromatic compounds can be sensitive to UV light. Exposure of the compound, particularly in solution, to direct light may cause structural changes that reduce its activity.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and increase the chance of degradation. This is why aliquoting is strongly recommended.
Q2: I see precipitation in my stock solution after thawing. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or if the solvent has absorbed water.
-
Action: Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound. If it does not fully redissolve, it may indicate a solubility issue or that the compound has degraded into less soluble products.
-
Prevention: Ensure you are using an appropriate solvent and that the stock solution concentration is within the known solubility limits for that solvent. Store aliquots with desiccant to prevent moisture absorption.
Q3: Can I store my working solutions (diluted in aqueous buffer) in the refrigerator?
It is not recommended to store this compound in aqueous buffers for extended periods. As a peptidyl nucleoside analog, it may be susceptible to hydrolysis.
-
Recommendation: Prepare fresh working solutions from your frozen stock for each experiment. If you must prepare them in advance, do so on the same day and keep them on ice until use. Do not store aqueous solutions for more than a few hours.
Q4: How can I check if my inhibitor is still active?
If you suspect degradation, you can perform a simple functional assay.
-
Procedure: Prepare a fresh dilution series of your inhibitor and test its effect on a sensitive fungal strain using a standard mycelial growth inhibition assay or a chitin synthase activity assay. Compare the results to a previous experiment where the inhibitor was known to be active. A significant increase in the IC₅₀ or EC₅₀ value would suggest a loss of potency.
Visualized Workflows and Pathways
General Mechanism of Action
The following diagram illustrates the inhibitory action of peptidyl nucleoside analogs like this compound on the fungal cell wall synthesis pathway.
Caption: Mechanism of this compound Action.
Experimental Workflow: Troubleshooting Inhibitor Stability
If you suspect your stored inhibitor has degraded, the following workflow can help you assess its stability and activity.
References
Technical Support Center: Interpreting and Troubleshooting Data from Chitin Synthase Inhibitor Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chitin synthase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret conflicting data and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different Minimum Inhibitory Concentration (MIC) values for the same chitin synthase inhibitor against the same fungal species across different experiments?
A1: Variations in MIC values for chitin synthase inhibitors, such as Nikkomycin Z, can arise from several factors related to experimental conditions. The composition of the culture medium can significantly influence the inhibitor's activity. For instance, Nikkomycin Z's growth inhibition of Candida albicans has been observed to differ depending on the growth media used[1]. Additionally, the size of the initial fungal inoculum can impact the apparent efficacy of the inhibitor, with higher inocula sometimes leading to diminished effectiveness[2][3]. Finally, the specific methodology used for susceptibility testing (e.g., macrobroth vs. microbroth dilution) can also contribute to variability in results[4].
Q2: My chitin synthase inhibitor shows potent activity in enzymatic assays but weak or no activity in whole-cell antifungal assays. What could be the reason for this discrepancy?
A2: This is a common challenge when working with chitin synthase inhibitors. The primary reason for this discrepancy is often related to the transport of the inhibitor into the fungal cell. Chitin synthase's active site is located on the inner side of the plasma membrane, meaning the inhibitor must first enter the cell to be effective[5]. Many chitin synthase inhibitors, including Nikkomycin Z, are peptide-nucleoside analogues and rely on dipeptide permeases for uptake[5][6]. If the fungal species you are testing has inefficient or non-existent transport systems for the inhibitor, you will observe poor whole-cell activity despite high enzymatic inhibition. Furthermore, some fungal species may be relatively tolerant to the inhibitor due to an inability to transport it effectively[7].
Q3: I am seeing conflicting reports on the efficacy of Nikkomycin Z against different fungal species. Is it expected to have a broad-spectrum activity?
A3: No, Nikkomycin Z does not have uniform broad-spectrum activity. Its efficacy is highly dependent on the fungal species. It has demonstrated potent activity against dimorphic fungi with high chitin content, such as Coccidioides immitis and Blastomyces dermatitidis[4][8]. However, it is reported to be less effective as a monotherapy against other fungi like Aspergillus spp. and Candida albicans[2][4]. This variability is attributed to differences in cell wall composition (chitin content), the specific roles and sensitivities of chitin synthase isoenzymes in different fungi, and the efficiency of drug uptake[5].
Q4: Can combining a chitin synthase inhibitor with another antifungal agent improve its efficacy?
A4: Yes, combination therapy is a very promising strategy. Numerous studies have shown that chitin synthase inhibitors like Nikkomycin Z can act synergistically with other classes of antifungals. Marked synergism has been observed when Nikkomycin Z is combined with echinocandins (e.g., caspofungin, micafungin) and some azoles (e.g., itraconazole)[4][9][10][11]. This is particularly effective against fungi that are otherwise less susceptible to Nikkomycin Z alone, such as Aspergillus fumigatus[4][11]. The rationale is that simultaneously targeting two different components of the cell wall (chitin and glucan) can lead to enhanced antifungal effects[12]. No antagonistic interactions have been widely reported[4][13].
Troubleshooting Guides
Problem: Inconsistent IC50 values in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Differential Isoenzyme Sensitivity | Be aware that different chitin synthase isoenzymes (e.g., Chs1, Chs2, Chs3) can have vastly different sensitivities to the same inhibitor. For example, in Saccharomyces cerevisiae, Chs2 is much more resistant to Nikkomycin Z than Chs1[14][15][16]. Ensure your enzyme preparation is well-characterized or, if using a mixed preparation, be aware that the IC50 will reflect the composite inhibition of multiple isoenzymes. |
| Assay Conditions | The choice of divalent cations in the assay buffer can significantly alter enzyme activity and inhibitor binding. For instance, using Co²+ instead of Mg²+ can change the apparent Ki values for Nikkomycin Z against S. cerevisiae Chs2 by orders of magnitude[14][15][16]. Standardize your assay buffer and conditions across all experiments. |
| Substrate Concentration | Chitin synthase inhibitors like Nikkomycin Z are competitive inhibitors of the substrate UDP-N-acetylglucosamine (UDP-GlcNAc)[1][5]. Ensure that the substrate concentration is consistent across assays, as variations will affect the apparent IC50 value. |
Problem: Poor correlation between in vitro and in vivo efficacy.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics/Pharmacodynamics | The inhibitor may be rapidly cleared from the host system. For example, Nikkomycin Z administered intravenously in mice is quickly eliminated[8]. Consider the route and frequency of administration to maintain therapeutic concentrations. |
| Competition for Uptake | The in vivo environment contains peptides that can compete with the inhibitor for uptake by fungal cells via peptide permeases, reducing its effective intracellular concentration[5]. This can lead to lower efficacy in vivo than predicted from in vitro studies in peptide-free media. |
| Inoculum Effect | A high fungal burden in vivo can diminish the therapeutic effect of the inhibitor, an issue that has been noted for Nikkomycin Z in murine models of histoplasmosis[2][3]. |
Data Presentation: Comparative Efficacy of Nikkomycin Z
Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) | Notes |
| Candida albicans | 0.5 - 32 | Moderately susceptible; activity can be medium-dependent[1][4]. |
| Candida parapsilosis | Resistant | Generally resistant to Nikkomycin Z as a monotherapy[4]. |
| Cryptococcus neoformans | Resistant | Reported to be resistant to nikkomycins[4]. |
| Coccidioides immitis | 0.125 - 4.9 | Highly susceptible[4]. |
| Aspergillus fumigatus | > 64 | Generally ineffective as a monotherapy[4]. |
| Blastomyces dermatitidis | N/A | Susceptible in vivo; potent activity reported[4][8]. |
| Sporothrix schenckii | 50 - >400 | High variability in susceptibility among strains[17]. |
Table 2: Differential Inhibition of Chitin Synthase (Chs) Isoenzymes by Nikkomycin Z
| Fungal Species | Isoenzyme | IC50 / Ki | Notes |
| Saccharomyces cerevisiae | Chs1 | Low Ki | Highly sensitive to inhibition[14][15]. |
| Saccharomyces cerevisiae | Chs2 | High Ki | Significantly more resistant than Chs1; Ki can differ by 3 orders of magnitude[14][15][18]. |
| Candida albicans | CaChs1 | 15 µM | Inhibited by Nikkomycin Z[1]. |
| Candida albicans | CaChs2 | 0.8 µM | The most sensitive isoenzyme in C. albicans[1]. |
| Candida albicans | CaChs3 | 13 µM | Inhibited by Nikkomycin Z[1]. |
Table 3: Synergistic Interactions of Nikkomycin Z with Other Antifungals
| Fungal Species | Combination Agent | Interaction |
| Candida albicans | Fluconazole, Itraconazole | Additive to Synergistic[4]. |
| Candida albicans | Caspofungin, Micafungin | Synergistic, especially against biofilms[9][10]. |
| Aspergillus fumigatus | Itraconazole | Marked Synergism[4]. |
| Aspergillus fumigatus | Caspofungin, Micafungin | Synergistic[11]. |
| Cryptococcus neoformans | Fluconazole, Itraconazole | Additive to Synergistic[4]. |
Experimental Protocols
1. Macrobroth Dilution for MIC Determination (Checkerboard Assay for Synergy)
This method is commonly used to determine the MIC of an antifungal agent and can be adapted to assess synergistic effects between two compounds[4][13].
-
Media Preparation: RPMI 1640 medium buffered to a specific pH (e.g., 6.0) is often used[4][13].
-
Inoculum Preparation: Fungal elements (yeast cells, conidia) are standardized to a specific concentration using a hemacytometer or spectrophotometry[4][13].
-
Drug Dilution: A series of twofold dilutions of the chitin synthase inhibitor (e.g., Nikkomycin Z) are prepared in test tubes. For synergy testing, a second drug (e.g., an azole or echinocandin) is also prepared in a series of twofold dilutions.
-
Checkerboard Setup: The two drugs are combined in a matrix format in the test tubes, resulting in various combinations of concentrations.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each tube, including drug-free growth controls. The tubes are then incubated at an appropriate temperature for a defined period.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the drug (or drug combination) that inhibits fungal growth compared to the control[4][13].
2. Chitin Synthase Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of chitin synthase enzymes[1][14].
-
Enzyme Preparation: Chitin synthase enzymes are typically obtained from membrane fractions of fungal cell lysates. Specific isoenzymes may be purified or overexpressed for more detailed studies.
-
Reaction Mixture: The assay is performed in a buffer containing the enzyme preparation, a divalent cation (e.g., Mg²+ or Co²+), and the substrate, radiolabeled UDP-N-acetylglucosamine (UDP-[¹⁴C]GlcNAc).
-
Inhibitor Addition: The chitin synthase inhibitor is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) to allow for the synthesis of chitin.
-
Product Precipitation and Measurement: The newly synthesized chitin, which is insoluble, is precipitated (e.g., with trichloroacetic acid), filtered, and washed. The amount of incorporated radiolabel is then quantified using a scintillation counter.
-
IC50/Ki Calculation: The inhibitor concentration that reduces enzyme activity by 50% (IC50) is determined. From this, the inhibition constant (Ki) can be calculated, especially for competitive inhibitors[14].
Visualizations
Caption: Troubleshooting workflow for conflicting in vitro data.
Caption: Synergistic action of cell wall synthesis inhibitors.
Caption: Factors contributing to variable inhibitor efficacy.
References
- 1. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Nikkomycin Z in the Treatment of Murine Histoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity of fungi to nikkomycin Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. incacare.live [incacare.live]
- 9. academic.oup.com [academic.oup.com]
- 10. Synergistic effect of nikkomycin Z with caspofungin and micafungin against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. In vitro antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nikkomycin Z—Ready to Meet the Promise? [mdpi.com]
- 18. researchgate.net [researchgate.net]
Cell-based assay artifacts with Chitin synthase inhibitor 6
Welcome to the technical support center for Chitin Synthase Inhibitor 6 (CSI-6). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell-based assays involving CSI-6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and broad-spectrum antifungal agent that targets chitin synthase (CHS).[1] Chitin is an essential polysaccharide component of the fungal cell wall, but it is absent in mammals and plants, making CHS an attractive target for antifungal drugs.[2] CSI-6 acts as a competitive inhibitor of chitin synthase, binding to the enzyme's active site and preventing the polymerization of N-acetylglucosamine into chitin.[3][4] This disruption of the fungal cell wall leads to impaired growth and reproduction of the fungi.[2]
Q2: What are the key molecular properties of this compound?
This compound is a synthetic, peptidyl nucleoside analog.[3] Its molecular properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₅N₃O₆ |
| Molecular Weight | 451.47 g/mol [3] |
| IC₅₀ for Chitin Synthase | 0.21 mM[1] |
Q3: Is this compound expected to be toxic to mammalian cells?
Since chitin synthase is not present in mammalian cells, CSI-6 is expected to have low toxicity towards them.[2][4] This specificity is a key advantage of targeting chitin synthase for antifungal drug development. However, as with any compound, it is crucial to determine the cytotoxic concentration of CSI-6 in your specific mammalian cell line of interest using a standard cell viability assay.
Q4: Are there any known off-target effects of this compound in mammalian cells?
While CSI-6 is designed to be specific for fungal chitin synthase, researchers should be aware of potential off-target effects, particularly in immune cells. Although not directly demonstrated for CSI-6, chitin and its derivatives have been shown to activate the NLRP3 inflammasome in mammalian macrophages.[5][6][7] This could lead to the production of pro-inflammatory cytokines, such as IL-1β, which might confound experimental results. It is advisable to test for inflammatory responses in your cell-based system, especially if working with immune cells.
Troubleshooting Guide
This guide addresses common issues that may arise during cell-based assays with this compound.
Issue 1: Unexpectedly high cytotoxicity in mammalian cell lines.
| Possible Cause | Troubleshooting Step |
| Compound concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration of CSI-6 for your specific cell line. |
| Off-target effects. | Investigate potential off-target effects, such as the induction of an inflammatory response, especially in immune cells. (See Issue 2) |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve CSI-6 is not toxic to your cells. Run a solvent-only control. |
| Cell line sensitivity. | Different cell lines can have varying sensitivities to compounds. Test CSI-6 on a panel of cell lines if possible. |
Issue 2: Unexplained pro-inflammatory response in cell culture.
| Possible Cause | Troubleshooting Step |
| NLRP3 inflammasome activation. | Although not directly confirmed for CSI-6, related molecules can activate the NLRP3 inflammasome.[5][6][7] Measure the levels of IL-1β and activated caspase-1 in your cell culture supernatant. |
| Contamination. | Ensure your cell cultures are free from microbial contamination, which can also induce an inflammatory response. |
| Compound degradation. | Degradation products of CSI-6 could potentially have off-target effects. Ensure proper storage and handling of the compound. |
Issue 3: Inconsistent results in cell viability or functional assays.
| Possible Cause | Troubleshooting Step |
| Assay interference. | While not documented for CSI-6, some compounds can interfere with assay readouts (e.g., absorbance, fluorescence). Run compound-only controls (no cells) to check for interference. |
| Compound precipitation. | Visually inspect your culture wells for any signs of compound precipitation, which can affect the actual concentration and interfere with optical readings. |
| Incomplete solubilization. | Ensure CSI-6 is fully dissolved in the solvent before adding it to the cell culture medium. |
Experimental Protocols
1. Chitin Synthase Activity Assay (In Vitro)
This protocol is adapted from a non-radioactive method and is suitable for measuring the in vitro activity of chitin synthase.
-
Principle: This assay measures the amount of chitin produced by chitin synthase, which is then detected using a wheat germ agglutinin (WGA)-horseradish peroxidase (HRP) conjugate.
-
Materials:
-
Purified or partially purified chitin synthase
-
UDP-N-acetylglucosamine (UDP-GlcNAc) substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
WGA-coated microplate
-
WGA-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Add the chitin synthase enzyme preparation to the wells of a WGA-coated microplate.
-
Initiate the reaction by adding the UDP-GlcNAc substrate solution.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Wash the plate to remove unreacted substrate and unbound enzyme.
-
Add the WGA-HRP conjugate and incubate to allow binding to the newly synthesized chitin.
-
Wash the plate to remove unbound conjugate.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
To test the inhibitory effect of CSI-6, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the substrate.
-
2. Cell Viability Assay (MTT Assay)
This protocol is a common method for assessing cell viability and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Mammalian cells
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of CSI-6 (and a solvent control) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 540 and 590 nm.
-
Calculate cell viability as a percentage of the solvent-treated control cells.
-
3. NLRP3 Inflammasome Activation Assay
This protocol can be used to assess whether CSI-6 induces an inflammatory response in mammalian immune cells (e.g., macrophages).
-
Principle: Activation of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form. This assay measures the amount of IL-1β released into the cell culture supernatant.
-
Materials:
-
Mammalian immune cells (e.g., THP-1 monocytes differentiated into macrophages)
-
Cell culture medium
-
LPS (lipopolysaccharide) for priming (Signal 1)
-
ATP or Nigericin as a NLRP3 activator (Signal 2, positive control)
-
This compound
-
Human IL-1β ELISA kit
-
-
Procedure:
-
Seed immune cells in a culture plate and differentiate them if necessary.
-
Prime the cells with a low concentration of LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Wash the cells to remove LPS.
-
Treat the cells with CSI-6 at various concentrations. Include a positive control (e.g., ATP or Nigericin) and a negative control (medium only).
-
Incubate for the desired time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential off-target effect via NLRP3 inflammasome activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Chitin and Its Effects on Inflammatory and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitin Regulation of Immune Responses: An Old Molecule With New Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitin, Chitinase Responses, and Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Chitin Synthase Inhibitor 6 on Chitin Synthesis: A Comparative Guide
For researchers and drug development professionals targeting fungal pathogens, chitin synthase remains a compelling target due to its essential role in fungal cell wall integrity and its absence in mammals. Chitin Synthase Inhibitor 6 (CSI-6) has emerged as a potent inhibitor of this enzyme. This guide provides a comprehensive comparison of CSI-6 with other known chitin synthase inhibitors, supported by experimental data and detailed protocols for validation.
Comparative Efficacy of Chitin Synthase Inhibitors
The inhibitory potential of CSI-6 against chitin synthase has been quantified and compared with other established and novel inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy. The data presented below summarizes the IC50 values for CSI-6 and its alternatives.
| Inhibitor | Target Enzyme | IC50 (mM) | Notes |
| This compound (CSI-6) | Chitin Synthase (CHS) | 0.21 | A potent inhibitor with broad-spectrum antifungal activity.[1][2] |
| Polyoxin B | Chitin Synthase (CHS) | 0.19 | A well-established competitive inhibitor, often used as a positive control.[3][4] |
| Maleimide Compound 20 | Chitin Synthase (CHS) | 0.12 | A novel synthetic inhibitor showing slightly better in vitro efficacy than Polyoxin B.[3][4] |
| Nikkomycin Z | Chitin Synthase (CHS) | Variable | A peptidyl nucleoside antibiotic that acts as a competitive inhibitor.[1][5][6][7] Ki values are often reported in the micromolar range. |
| Polyoxin D | Chitin Synthase (CHS) | Variable | Another peptidyl nucleoside antibiotic similar to Nikkomycin Z.[1] |
| Iminosugars | Chitin Synthase (CHS) | ~0.065 | Mimic the transition state of the CHS catalytic reaction but can have poor membrane permeability.[1] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration. Direct comparison is most accurate when data is generated from the same study under identical conditions.
Experimental Protocols for Validation
To validate the inhibitory effect of CSI-6 or other compounds on chitin synthesis, both in vitro enzymatic assays and in vivo cell-based assays are essential.
In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This assay quantifies the activity of chitin synthase by measuring the amount of synthesized chitin, which is captured on a plate coated with Wheat Germ Agglutinin (WGA) and subsequently detected.[3][8][9]
Materials:
-
Microtiter plates (96-well)
-
Wheat Germ Agglutinin (WGA)
-
Crude chitin synthase (CHS) enzyme extract from fungal cells (e.g., Saccharomyces cerevisiae, Sclerotinia sclerotiorum)
-
Trypsin and soybean trypsin inhibitor
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Cofactor: CoCl2 or MgCl2
-
Test compound (CSI-6 or other inhibitors) dissolved in DMSO
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a WGA solution (e.g., 50 µg/mL in water) and incubate overnight at room temperature. Wash the plate multiple times with water to remove unbound WGA.[9]
-
Enzyme Preparation: Prepare a crude extract of chitin synthase from fungal mycelia. This typically involves cell lysis in a suitable buffer, followed by centrifugation to obtain a membrane fraction rich in CHS. The enzyme preparation can be treated with trypsin to activate zymogenic forms of the enzyme, followed by the addition of a trypsin inhibitor to stop the reaction.[3]
-
Reaction Mixture: In each well, add the crude enzyme extract, the assay buffer containing the necessary cofactors (e.g., 3.2 mM CoCl2), and the substrate UDP-GlcNAc (e.g., 8 mM).[3]
-
Inhibitor Addition: Add the test compound (CSI-6 or alternatives) at various concentrations. Include a positive control (e.g., Polyoxin B) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 2-3 hours) to allow for chitin synthesis.[3]
-
Washing: After incubation, wash the plate thoroughly to remove unreacted substrate and unbound components, leaving the newly synthesized chitin bound to the WGA-coated wells.
-
Detection:
-
Add a solution of WGA-HRP conjugate to each well and incubate to allow binding to the captured chitin.
-
Wash the plate again to remove unbound conjugate.
-
Add the TMB substrate solution. The HRP will catalyze a color change.
-
Stop the reaction with a stop solution.
-
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 450 nm or 600 nm) using a plate reader. The absorbance is proportional to the amount of chitin synthesized.[3][8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Antifungal Susceptibility Assay
This assay determines the effect of the inhibitor on the growth of whole fungal cells, providing an indication of its cellular permeability and efficacy in a biological context.
Materials:
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate liquid growth medium (e.g., YPD, RPMI)
-
96-well microtiter plates
-
Test compound (CSI-6 or other inhibitors)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Grow the fungal strain in a liquid medium to the mid-logarithmic phase. Adjust the cell density to a standardized concentration.
-
Serial Dilutions: Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (a known antifungal agent) and a negative control (no inhibitor).
-
Incubation: Incubate the plate at the optimal growth temperature for the fungus (e.g., 30°C or 37°C) for 24-48 hours.
-
Growth Assessment: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine fungal growth.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the inhibitor that prevents visible growth.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chitin synthesis pathway, the experimental workflow for inhibitor validation, and the comparative logic.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Chitin Synthase Inhibitor Activity in Different Fungal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of chitin synthase inhibitors against a range of pathogenic and opportunistic fungal species. Due to the limited availability of peer-reviewed data on the specifically named "Chitin synthase inhibitor 6" (CSI-6), this document focuses on two well-characterized, competitive chitin synthase inhibitors: Nikkomycin Z and Polyoxin D . The data presented here serves as a framework for understanding the cross-validation process and the spectrum of activity of this important class of antifungal agents. A commercially available "this compound" is reported to have an IC50 of 0.21 mM, though peer-reviewed experimental data to validate this is not publicly available at this time.
Data Presentation: Comparative Antifungal Activity
The following tables summarize the in vitro activity of Nikkomycin Z and Polyoxin D against various fungal species, as reported in the literature. It is important to note that minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values can vary between studies due to differences in experimental conditions, such as media composition and inoculum size.
Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungal Species
| Fungal Species | MIC (µg/mL) | IC50 (µM) | Reference |
| Candida albicans | ≤0.5–32 | 15 (CaChs1), 0.8 (CaChs2), 13 (CaChs3) | [1][2] |
| Candida parapsilosis | 1–4 | - | [1] |
| Candida tropicalis | >64 | - | [1] |
| Candida krusei | >64 | - | [1] |
| Candida glabrata | >64 | - | [1] |
| Candida auris | 0.125 to >64 (MIC50=2, MIC90=32) | - | [3] |
| Cryptococcus neoformans | 0.5 to >64 | - | [1] |
| Aspergillus fumigatus | 32 to >128 | - | [4] |
| Coccidioides immitis | 0.0156 | - | [4] |
| Blastomyces dermatitidis | 0.78 | - | [5] |
| Histoplasma capsulatum | 4 to >64 | - | [5] |
Table 2: In Vitro Activity of Polyoxin D Against Various Fungal Species
| Fungal Species | MIC (µg/mL) | IC50 (mM) | Reference |
| Sclerotiorum sclerotiorum | - | 0.19 | [6] |
| Candida albicans | - | - | [7] |
| Cryptococcus neoformans | - | - | [7] |
| Saccharomyces cerevisiae | - | - | [8] |
Note: Data for Polyoxin D is less abundant in the context of medically important fungi compared to Nikkomycin Z. Much of the research on Polyoxin D has focused on its use as an agricultural fungicide.
Experimental Protocols
The determination of in vitro antifungal activity is crucial for the evaluation of new antifungal agents. The following are detailed methodologies for key experiments cited in the evaluation of chitin synthase inhibitors.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A)
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.
a. Inoculum Preparation:
-
Yeasts (Candida spp., Cryptococcus neoformans): Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[9]
-
Filamentous Fungi (Aspergillus spp.): Conidia are harvested from mature cultures and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted spectrophotometrically and then diluted in RPMI 1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[9]
b. Assay Procedure:
-
The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Each well is inoculated with the prepared fungal suspension.
-
A growth control (no antifungal agent) and a sterility control (no inoculum) are included.
-
The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.[10]
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. For azoles, this is typically a 50% reduction in turbidity, while for other agents, it may be complete inhibition.
Chitin Synthase Activity Assay
This assay measures the enzymatic activity of chitin synthase in the presence and absence of an inhibitor to determine the IC50 value.
a. Preparation of Crude Enzyme Extract:
-
Fungal cells are cultured to mid-log phase, harvested by centrifugation, and washed.
-
The cell pellet is resuspended in an appropriate buffer and mechanically disrupted (e.g., by glass beads or sonication) to release the cellular contents.
-
The cell lysate is centrifuged to pellet cell debris, and the supernatant containing the crude enzyme extract is collected.
b. Enzymatic Assay:
-
The reaction mixture contains the crude enzyme extract, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and varying concentrations of the inhibitor.[11]
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
The amount of chitin synthesized is quantified. A common method involves the use of a 96-well plate coated with wheat germ agglutinin (WGA), which binds to chitin. The bound chitin is then detected using a WGA-horseradish peroxidase conjugate and a colorimetric substrate.[11][12]
-
The IC50 value is calculated as the inhibitor concentration that reduces chitin synthase activity by 50% compared to the control without the inhibitor.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.
Caption: Fungal Chitin Synthesis Pathway and Inhibition.
Caption: Broth Microdilution Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic and Antagonistic Effects of Chitin Synthase Inhibitor 6 with Other Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective antifungal therapies is a critical area of research, particularly with the rise of drug-resistant fungal pathogens. Combination therapy, utilizing agents with different mechanisms of action, presents a promising strategy to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the synergistic and antagonistic effects of Chitin Synthase Inhibitor 6 (CSI-6) with other antifungal agents.
Mechanism of Synergy: A Two-Pronged Attack on the Fungal Cell Wall
The primary mechanism underlying the synergistic effect of chitin synthase inhibitors with other antifungals, particularly echinocandins, lies in the simultaneous disruption of two critical components of the fungal cell wall: chitin and β-1,3-glucan.
The fungal cell wall is a dynamic structure essential for maintaining cell integrity, morphology, and protection against osmotic stress. Its main structural components are chitin and β-glucans. When a fungus is treated with an echinocandin, which inhibits the synthesis of β-1,3-glucan, it triggers a compensatory stress response. This response involves the upregulation of chitin synthesis to reinforce the weakened cell wall. This upregulation is mediated by signaling pathways such as the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Ca2+/calcineurin pathways[1][2][3].
By introducing a chitin synthase inhibitor like a peptidyl nucleoside, this compensatory mechanism is blocked. The concurrent inhibition of both β-1,3-glucan and chitin synthesis creates a lethal blow to the fungal cell, leading to a synergistic antifungal effect[2][4].
Quantitative Analysis of Synergistic Effects
The synergistic, additive, indifferent, or antagonistic effects of drug combinations are typically quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated based on the minimal inhibitory concentrations (MICs) of the drugs alone and in combination. A FICI of ≤ 0.5 is generally considered synergistic.
The following table summarizes the FICI values from studies investigating the combination of Nikkomycin Z with echinocandins against various fungal pathogens.
| Fungal Species | Antifungal Combination | FICI Range | Interpretation | Reference(s) |
| Candida albicans | Nikkomycin Z + Anidulafungin | <0.5 | Synergy | [4] |
| Candida albicans | Nikkomycin Z + Micafungin | <0.5 | Synergy | [4][5][6] |
| Candida albicans (biofilms) | Nikkomycin Z + Caspofungin | Synergistic | Synergy | [5][6] |
| Candida parapsilosis (biofilms) | Nikkomycin Z + Micafungin | Synergistic | Synergy | [5][6] |
| Aspergillus fumigatus | Nikkomycin Z + FK463 (Echinocandin) | 0.15 - 0.475 | Synergy | [7] |
Experimental Protocols
The data presented above is primarily derived from in vitro studies utilizing the checkerboard microdilution method to determine the FICI.
Checkerboard Assay Protocol
The checkerboard assay is a standard method for assessing the in vitro interactions of two antimicrobial agents.
1. Preparation of Antifungal Agents:
-
Stock solutions of each antifungal agent are prepared in a suitable solvent (e.g., water or DMSO).
-
Serial twofold dilutions of each drug are prepared in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates.
2. Inoculum Preparation:
-
The fungal isolate to be tested is cultured on an appropriate agar medium.
-
A suspension of fungal cells (e.g., yeast cells or conidia) is prepared in the growth medium and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
3. Plate Setup:
-
Drug A is serially diluted along the rows of the microtiter plate, while Drug B is serially diluted along the columns. This creates a matrix of wells with varying concentrations of both drugs.
-
Control wells containing each drug alone, as well as a drug-free growth control, are included.
4. Inoculation and Incubation:
-
Each well is inoculated with the standardized fungal suspension.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
5. Determination of MIC and FICI:
-
The MIC is determined as the lowest concentration of the drug(s) that visibly inhibits fungal growth.
-
The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Visualizing the Mechanisms and Workflows
To better understand the underlying biological pathways and experimental procedures, the following diagrams are provided.
Caption: Fungal cell wall stress response and synergistic inhibition.
Caption: Workflow for the checkerboard microdilution assay.
Conclusion
The available evidence strongly suggests that peptidyl nucleoside chitin synthase inhibitors, a class to which this compound belongs, exhibit significant synergistic activity when combined with echinocandins against a range of fungal pathogens. This synergy is rooted in the dual inhibition of the two principal structural polysaccharides of the fungal cell wall. While direct experimental data for CSI-6 is currently lacking, the consistent synergistic findings with Nikkomycin Z provide a strong rationale for investigating similar combination therapies involving CSI-6. Such studies are crucial for the development of novel and more effective treatment strategies for invasive fungal infections. Further research is warranted to determine the specific FICI values and optimal combination ratios for CSI-6 with various antifungal agents.
References
- 1. [PDF] Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins | Semantic Scholar [semanticscholar.org]
- 2. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Effects of Echinocandins in Combination with Nikkomycin Z against Invasive Candida albicans Bloodstream Isolates and the fks Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of nikkomycin Z with caspofungin and micafungin against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synergy, Pharmacodynamics, and Time-Sequenced Ultrastructural Changes of the Interaction between Nikkomycin Z and the Echinocandin FK463 against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chitin Synthase Inhibitor 6 and its Analogs: A Guide for Researchers
This guide provides a detailed comparative study of Chitin Synthase Inhibitor 6 (CSI-6) and its well-characterized analogs. It is intended for researchers, scientists, and professionals in drug development who are focused on the discovery of novel antifungal and insecticidal agents. This document outlines the mechanism of action, comparative efficacy supported by experimental data, and detailed protocols for relevant assays.
Introduction to Chitin Synthase Inhibition
Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is a critical structural component of fungal cell walls and arthropod exoskeletons.[1][2][3] Its absence in vertebrates and plants makes the enzyme responsible for its synthesis, chitin synthase (CS), an attractive and specific target for developing fungicides and insecticides.[1][4][5] Chitin synthase inhibitors disrupt the formation of this vital polymer, leading to compromised cell wall integrity in fungi or abnormal cuticle development in insects, ultimately resulting in cell lysis or mortality.[3][6]
This compound is a synthetic compound identified as a competitive inhibitor of the chitin synthase enzyme.[6] It belongs to the class of peptidyl nucleoside analogs, which structurally mimic the natural substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc).[6] This guide compares CSI-6 with its prominent analogs, Nikkomycin Z and Polyoxin D, which are also peptidyl nucleoside antibiotics known for their potent inhibition of chitin synthase.[7][8][9]
Comparative Performance and Efficacy
The efficacy of chitin synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki), which measure the concentration of the inhibitor required to reduce enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively.
Table 1: Comparative Efficacy of Chitin Synthase Inhibitors
| Inhibitor | Class | Target Organism/Enzyme | IC50 | Ki | Reference |
| This compound | Peptidyl Nucleoside Analog | Chitin Synthase (General) | 0.21 mM | Not Available | [6] |
| Nikkomycin Z | Peptidyl Nucleoside Analog | Candida albicans Chs2 | Not Available | 1.5 ± 0.5 µM | [8] |
| Polyoxin D | Peptidyl Nucleoside Analog | Candida albicans Chs2 | Not Available | 3.2 ± 1.4 µM | [8] |
| IMB-D10 | Benzothiazole Compound | Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | Not Available | [10] |
| IMB-F4 | Benzothiazole Compound | Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | Not Available | [10] |
| Ursolic Acid | Triterpenoid | Saccharomyces cerevisiae Chs2 | 0.184 µg/mL | Not Available | [4] |
Note: Direct comparison of IC50 and Ki values should be made with caution due to variations in experimental conditions, target organisms, and specific chitin synthase isoenzymes used in different studies.
Mechanism of Action and Signaling Pathways
Chitin synthesis is a multi-step enzymatic process that is tightly regulated by various signaling pathways within the fungal cell. The process begins with glucose-6-phosphate and culminates in the polymerization of UDP-GlcNAc into chitin chains at the plasma membrane.[5][11]
The diagram below illustrates the core chitin biosynthesis pathway, which is the target for CSI-6 and its analogs.
Caption: The Chitin Biosynthesis Pathway and the point of inhibition.
In fungi, cell wall integrity is maintained by complex signaling cascades, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin pathways, which regulate the expression of chitin synthase genes (CHS).[12] When the cell wall is stressed, for instance by an inhibitor, these pathways can trigger a compensatory response, often leading to an increase in chitin synthesis.[5][12]
Experimental Protocols
Accurate comparison of inhibitor efficacy requires standardized experimental protocols. Below is a detailed methodology for a typical in vitro chitin synthase inhibition assay.
Protocol: In Vitro Chitin Synthase (CHS) Inhibition Assay
This protocol is adapted from methodologies described for screening CHS inhibitors using fungal cell extracts.[4][10][13]
1. Preparation of Enzyme Extract: a. Culture fungal mycelia (e.g., Sclerotinia sclerotiorum or Saccharomyces cerevisiae) in a suitable liquid medium (e.g., PDA or YPD) at an appropriate temperature (e.g., 23-30°C) for 36-48 hours.[13] b. Harvest the fungal cells by centrifugation (e.g., 3000 x g for 10 minutes). c. Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). d. Resuspend the cells in an extraction buffer and lyse them using methods such as bead beating or sonication to release intracellular contents. e. Centrifuge the lysate at a high speed to pellet cell debris, and collect the supernatant containing the microsomal fraction where chitin synthase is located. The protein concentration of the extract should be determined using a standard method like the Bradford assay.
2. Chitin Synthase Activity Assay: a. The assay is typically performed in a 96-well microtiter plate pre-coated with Wheat Germ Agglutinin (WGA), which binds to the newly synthesized chitin.[10][13][14] b. Prepare a reaction mixture containing:
- 50 mM Tris-HCl buffer (pH 7.5)
- Activators like CoCl₂ (e.g., 1.6-3.2 mM) or MgCl₂
- N-acetylglucosamine (GlcNAc) (e.g., 40-80 mM)
- The substrate: UDP-N-acetylglucosamine (UDP-GlcNAc) (e.g., 4-8 mM)[10][13] c. Add the prepared enzyme extract to the wells. For some isoenzymes, a pre-treatment with trypsin (e.g., 80 µg/mL) is required for activation.[10] d. Add various concentrations of the test inhibitor (e.g., CSI-6 or its analogs) dissolved in a suitable solvent like DMSO. A control well should contain only the solvent. e. Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for 1-3 hours with shaking.[13][14]
3. Quantification of Chitin Synthesis: a. After incubation, stop the reaction and wash the plate multiple times to remove unbound substrate and reagents.[13][14] b. Add a WGA-Horseradish Peroxidase (HRP) conjugate and incubate to allow it to bind to the immobilized chitin. c. Wash the plate again to remove unbound conjugate. d. Add an HRP substrate (e.g., TMB) and measure the resulting optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.[13][14] e. The enzyme activity is proportional to the OD reading. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. f. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for screening and evaluating chitin synthase inhibitors.
Caption: General workflow for in vitro screening of chitin synthase inhibitors.
Conclusion
This compound, as a peptidyl nucleoside analog, operates through a well-established mechanism of competitive inhibition, similar to Nikkomycin Z and Polyoxin D. While publicly available data on CSI-6 is limited, its reported IC50 of 0.21 mM suggests it is a moderately potent inhibitor. For a comprehensive evaluation, it is essential to perform direct, side-by-side comparative assays against its analogs under identical experimental conditions, targeting specific chitin synthase isoenzymes from relevant pathogenic fungi or insect pests. The protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to characterize CSI-6 and to discover and develop next-generation chitin synthase inhibitors.
References
- 1. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound () for sale [vulcanchem.com]
- 7. Chitin Synthase Inhibitors as Antifungal Agents: Ingenta Connect [ingentaconnect.com]
- 8. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chitin Biosynthesis in Aspergillus Species [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. psecommunity.org [psecommunity.org]
- 14. pubcompare.ai [pubcompare.ai]
Independent Verification of Published Findings on Chitin Synthase Inhibitor 6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chitin synthase inhibitor 6 with other known chitin synthase inhibitors. The information is based on publicly available data and aims to assist researchers in evaluating its potential for their work.
Executive Summary
Chitin synthase is a compelling target for the development of antifungal agents due to its essential role in fungal cell wall integrity and its absence in mammals. This compound is a commercially available compound reported to be a potent inhibitor of this enzyme. This guide summarizes its known properties and compares them with established and novel chitin synthase inhibitors, providing available experimental data and methodologies to aid in the independent verification of its efficacy.
Overview of this compound
This compound is a synthetic, peptidyl nucleoside analog with a molecular formula of C24H25N3O6 and a molecular weight of 451.47 g/mol . It is reported to be a potent, broad-spectrum, competitive inhibitor of chitin synthase with an IC50 value of 0.21 mM. Its proposed mechanism of action involves binding to the active site of chitin synthase, thereby blocking the binding of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). This disruption of chitin synthesis leads to a compromised cell wall and subsequent lysis of the fungal cell.
Comparative Analysis of Chitin Synthase Inhibitors
The performance of this compound can be benchmarked against other well-characterized and newly discovered inhibitors of the same enzyme class.
Data Presentation
| Inhibitor Class | Specific Inhibitor | Target Organism/Enzyme | IC50/Ki/MIC | Source |
| Peptidyl Nucleoside Analog | This compound | Fungal Chitin Synthase | IC50: 0.21 mM | Commercial Supplier Data |
| Peptidyl Nucleoside | Nikkomycin Z | Candida albicans Chs1 | IC50: 15 µM | [1] |
| Candida albicans Chs2 | IC50: 0.8 µM | [1] | ||
| Candida albicans Chs3 | IC50: 13 µM | [1] | ||
| Coccidioides immitis | MIC: 0.125 to 4 µg/mL (50% inhibition) | [2] | ||
| Peptidyl Nucleoside | Polyoxin D | Candida albicans Chs2 | Ki: 3.2 ± 1.4 μM | [3] |
| Maleimide Derivative | Compound 20 | Sclerotinia sclerotiorum CHS | IC50: 0.12 mM | [4] |
| Benzothiazole Derivative | IMB-D10 | Saccharomyces cerevisiae Chs2 | IC50: 3.51 ± 1.35 μg/mL | [5] |
| IMB-F4 | Saccharomyces cerevisiae Chs3 | IC50: 2.963 ± 1.42 μg/mL | [5] |
Note: Direct comparison of IC50 and MIC values should be approached with caution as experimental conditions can vary significantly between studies.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of published findings. Below are summaries of key experimental protocols relevant to the evaluation of chitin synthase inhibitors.
Chitin Synthase Inhibition Assay (IC50 Determination)
This protocol is based on the methodology described for the screening of novel chitin synthase inhibitors and can be adapted for the evaluation of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against chitin synthase.
Principle: The assay measures the amount of chitin produced by chitin synthase in the presence of varying concentrations of an inhibitor. The chitin produced is quantified using a wheat germ agglutinin (WGA)-based detection method.
Materials:
-
Fungal cell extracts containing chitin synthase (e.g., from Sclerotinia sclerotiorum or Saccharomyces cerevisiae)[4][5]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Co-factor (e.g., MgCl2 or CoCl2)
-
Test inhibitor (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2M H2SO4)
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare a crude enzyme extract from a fungal source known to express chitin synthase. The protein concentration of the extract should be determined.
-
Assay Setup: To each well of the WGA-coated 96-well plate, add the assay buffer, the fungal enzyme extract, and the test inhibitor at various concentrations. A control with no inhibitor should be included.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate UDP-GlcNAc and the required co-factor.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-3 hours).
-
Washing: After incubation, wash the plate multiple times to remove unbound components, leaving the newly synthesized chitin bound to the WGA on the plate.
-
Detection: Add WGA-HRP to each well and incubate to allow it to bind to the captured chitin. After another washing step, add the TMB substrate. The HRP will catalyze the conversion of TMB, producing a colored product.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Antifungal Susceptibility Testing (MIC Determination)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a fungus.
Materials:
-
Fungal isolates
-
Growth medium (e.g., RPMI 1640 with MOPS buffer, pH 7.0)
-
Test inhibitor
-
96-well microtiter plates
-
Inoculum suspension (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.
-
Serial Dilution: Perform serial dilutions of the test inhibitor in the 96-well plates containing the growth medium.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (no inhibitor) and a negative control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density with a plate reader.
Checkerboard Assay for Synergism Testing
Objective: To evaluate the interaction between two antifungal agents (e.g., a chitin synthase inhibitor and an echinocandin).
Procedure:
-
A two-dimensional checkerboard pattern of serial dilutions of the two compounds is created in a 96-well plate.
-
Each well is inoculated with a standardized fungal suspension.
-
After incubation, the MIC of each drug alone and in combination is determined.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of chitin synthase inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of competitive inhibition of chitin synthase.
Caption: Workflow for evaluating a new chitin synthase inhibitor.
Conclusion and Future Directions
This compound is presented as a potent inhibitor of a key fungal enzyme. However, the lack of detailed, peer-reviewed experimental data makes direct, objective comparison with other inhibitors challenging. The provided protocols offer a framework for researchers to independently verify the activity of this compound and compare it to existing and novel compounds under standardized conditions. Future research should focus on head-to-head comparative studies published in peer-reviewed journals to establish a clear and unbiased understanding of the relative potency and spectrum of activity of this compound. Such studies are essential for advancing the development of new and effective antifungal therapies.
References
- 1. Drug Interaction Studies of a Glucan Synthase Inhibitor (LY 303366) and a Chitin Synthase Inhibitor (Nikkomycin Z) for Inhibition and Killing of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chitin Synthase Inhibitor 6: A Comprehensive Guide
For Immediate Reference: In case of spill or exposure, consult the Safety Data Sheet (SDS) and follow emergency procedures. This guide provides supplementary information for routine disposal of Chitin Synthase Inhibitor 6 waste.
This document outlines the essential procedures for the safe handling and proper disposal of this compound, a synthetic compound used in antifungal research and development. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
When handling this compound in either pure form or in solution, appropriate personal protective equipment must be worn to prevent inhalation, skin contact, and eye exposure.
| PPE Category | Item | Material/Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified |
| Body Protection | Laboratory coat | Standard |
| Respiratory | Fume hood or ventilated enclosure | Required for handling powders or volatile solutions |
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal. This compound waste should never be disposed of down the drain or in regular trash.[1][2]
Waste Streams:
-
Solid Waste: Includes contaminated consumables such as gloves, weighing paper, and pipette tips.
-
Liquid Waste: Aqueous and organic solvent solutions containing this compound.
-
Sharps Waste: Contaminated needles, syringes, and scalpels.
-
Empty Containers: Original containers of the pure compound.
Container Specifications:
| Waste Type | Container Type | Labeling Requirements |
| Solid | Lined, sealable container | "Hazardous Waste," "this compound Solid Waste," and list of contents |
| Liquid (Aqueous) | Leak-proof, screw-cap plastic bottle | "Hazardous Waste," "Aqueous this compound Waste," and list of contents including solvents and concentration |
| Liquid (Organic) | Leak-proof, screw-cap plastic or plastic-coated glass bottle | "Hazardous Waste," "Organic this compound Waste," and list of contents including solvents and concentration |
| Sharps | Puncture-resistant sharps container | "Hazardous Waste Sharps," "this compound Contaminated" |
| Empty Containers | Original container | Deface original label, mark as "EMPTY" |
Step-by-Step Disposal Protocol
Objective: To safely collect, store, and dispose of all waste streams contaminated with this compound.
Materials:
-
Appropriate PPE (see table above)
-
Designated and labeled waste containers
-
Waste tags or labels from your institution's Environmental Health & Safety (EH&S) department
-
Secondary containment bins
Procedure:
-
Preparation:
-
Designate a Satellite Accumulation Area (SAA) within the laboratory for hazardous waste.[1] This area must be at or near the point of generation.
-
Ensure all necessary waste containers are properly labeled before use.
-
-
Collecting Solid Waste:
-
Collecting Liquid Waste:
-
Segregate halogenated and non-halogenated solvent wastes into separate containers if required by your institution.[3]
-
Do not mix incompatible waste streams. For example, keep acidic and basic solutions separate.[1][4]
-
Pour liquid waste carefully into the appropriate container using a funnel to prevent spills.
-
Do not fill containers beyond 90% capacity to allow for expansion.
-
Securely close the container cap after adding waste.
-
-
Disposing of Empty Containers:
-
For containers that held the pure compound ("acute hazardous waste"), triple rinse with a suitable solvent (e.g., ethanol or acetone).[3]
-
Collect the first rinsate as hazardous liquid waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After rinsing, deface the original label to prevent misuse.[2]
-
Dispose of the triple-rinsed container as regular trash or according to institutional policy.[2][3]
-
-
Storage and Pickup:
-
Store all waste containers in a designated Satellite Accumulation Area.
-
Use secondary containment (such as a plastic bin) to capture any potential leaks.[3][4]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[2][3]
-
Once a container is full, or within one year of the accumulation start date, arrange for pickup by your institution's EH&S or hazardous waste management service.[1]
-
Spill Management Protocol
Objective: To safely contain, clean, and decontaminate a small-scale spill of this compound. For large spills, evacuate the area and contact EH&S immediately.
Materials:
-
Spill kit (containing absorbent material like vermiculite or sand, chemical-resistant bags, and decontamination solution)
-
Full PPE (gloves, lab coat, safety goggles)
Procedure:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Contain the Spill:
-
For a liquid spill, cover with an absorbent material from the spill kit.
-
For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
-
Clean the Spill:
-
Working from the outside in, carefully collect the absorbent material or contaminated paper towels and place them in a sealed, labeled hazardous waste bag or container.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent (e.g., ethanol) or a detergent solution, followed by water.[6]
-
Collect all cleaning materials as hazardous solid waste.
-
-
Report: Report the incident to your laboratory supervisor and EH&S, as required by institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. vumc.org [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 6. Chitin synthase inhibitor 1|MSDS [dcchemicals.com]
Essential Safety and Operational Guide for Handling Chitin Synthase Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Chitin synthase inhibitor 6, a potent enzyme inhibitor with broad-spectrum antifungal activity. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive barrier of personal protective equipment is mandatory to prevent inhalation, dermal, and ocular exposure.
Minimum PPE Requirements:
-
Body Protection: A fully fastened lab coat is required. For procedures with a high risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement. For extended handling or when direct contact is likely, double-gloving or using thicker, chemical-resistant gloves is advised. Gloves should be changed immediately if contaminated.[1]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1] When there is a splash hazard, chemical splash goggles and a full-face shield must be worn.[1][2]
-
Respiratory Protection: For handling the powdered form of the inhibitor or when aerosols may be generated, a properly fitted N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used.[3] All work with the solid compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation risk.
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for safely handling this compound from receipt to experimental use.
1. Receiving and Storage:
- Upon receipt, inspect the container for any damage or leaks.
- The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
- The storage location should be clearly labeled with appropriate hazard warnings.
2. Preparation of Stock Solutions:
- All weighing and preparation of stock solutions from the powdered compound must be conducted within a certified chemical fume hood or a glove box to control exposure.
- Use dedicated spatulas and weighing boats.
- Slowly add the solvent to the powder to avoid aerosolization.
- Ensure the container is securely capped before removing it from the controlled environment.
- The recommended solvent for initial stock solutions is typically DMSO.[6]
3. Experimental Use:
- When diluting stock solutions and performing experiments, always wear the minimum required PPE.
- Conduct all procedures that may generate aerosols or splashes within a fume hood or biological safety cabinet.
- Avoid skin contact with the compound in any form. If contact occurs, wash the affected area immediately with soap and water for at least 15 minutes.[7]
- In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]
4. Spill Response:
- In the event of a spill, evacuate the immediate area and notify laboratory personnel.
- Wear appropriate PPE, including respiratory protection for powder spills.
- For small powder spills, gently cover with damp paper towels to avoid raising dust, then wipe up.
- For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
- Place all cleanup materials into a sealed container for hazardous waste disposal.
- Decontaminate the spill area with a suitable cleaning agent.
III. Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Unused this compound (powder or solutions) must be disposed of as hazardous chemical waste.
-
Collect all waste solutions in a clearly labeled, sealed, and chemically compatible waste container.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the inhibitor, such as gloves, pipette tips, and paper towels, must be collected in a designated hazardous waste container.
-
Contaminated lab coats and other reusable PPE should be professionally decontaminated before reuse.
-
-
Fungal Cultures:
-
Fungal cultures treated with the inhibitor should be autoclaved or treated with a suitable disinfectant (e.g., 10% bleach solution) before disposal as biological waste.[7]
-
IV. Quantitative Data Summary
| Parameter | Guideline |
| Occupational Exposure Limit | Not established. Handle as a potent compound with low permissible exposure. |
| Storage Temperature | Store at -20°C for long-term stability. |
| Solution Stability | Varies with solvent and storage conditions. Prepare fresh solutions or store aliquots at -80°C. |
| In case of skin contact | Wash with soap and water for a minimum of 15 minutes.[7] |
| In case of eye contact | Flush with water for a minimum of 15 minutes and seek medical attention.[7] |
V. Experimental Protocols
Detailed experimental protocols will vary depending on the specific research application. However, a general protocol for assessing the antifungal activity of this compound is outlined below.
Antifungal Susceptibility Testing (Broth Microdilution):
-
Prepare Fungal Inoculum: Culture the desired fungal strain on an appropriate agar medium. Prepare a suspension of fungal spores or cells in a suitable broth and adjust the concentration to a standard density (e.g., 1-5 x 10^5 CFU/mL).
-
Prepare Drug Dilutions: Create a serial dilution of the this compound stock solution in the broth medium in a 96-well microtiter plate.
-
Inoculate Plates: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at the optimal temperature and for the appropriate duration for the specific fungal species.
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the inhibitor that prevents visible growth of the fungus. This can be assessed visually or by measuring the optical density.
VI. Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. arle-qa.com [arle-qa.com]
- 5. mesoscale.com [mesoscale.com]
- 6. How to Use Inhibitors [sigmaaldrich.com]
- 7. cmu.edu [cmu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
